CHK1 inhibitor
Description
Role of CHK1 in DNA Damage Response (DDR) Pathways
The DDR is a sophisticated network of pathways that detects, signals, and repairs DNA damage. aacrjournals.org Within this network, CHK1 functions as a crucial signal transducer, relaying and amplifying the initial damage signals to a host of downstream effector molecules. nih.govmdpi.com Its activation is a key event that triggers cell cycle arrest, promotes DNA repair, and in cases of irreparable damage, can lead to programmed cell death (apoptosis). nih.govwikipedia.org
Integration of DNA Damage Signals by CHK1
CHK1 is primarily activated by the Ataxia Telangiectasia and Rad3-related (ATR) kinase in response to single-stranded DNA (ssDNA), which can arise from various forms of DNA damage or during replication stress. pnas.orgresearchgate.net The process of CHK1 activation is a tightly regulated cascade of events. Upon the formation of ssDNA, the replication protein A (RPA) complex coats the exposed DNA, which then recruits ATR. researchgate.netresearchgate.net The activation of ATR's kinase function is further facilitated by other proteins at the damage site. researchgate.net Activated ATR then phosphorylates CHK1 at two highly conserved serine residues, Ser317 and Ser345. mdpi.compnas.org This phosphorylation is a critical step that fully activates CHK1, allowing it to dissociate from chromatin and phosphorylate its numerous downstream targets. pnas.orgpnas.org This mechanism ensures that CHK1 is only activated when there is a legitimate threat to the integrity of the genome.
CHK1 as a Central Mediator of Genomic Integrity
Once activated, CHK1 acts as a master regulator, coordinating a multifaceted cellular response to preserve genomic integrity. numberanalytics.combiovendor.com It phosphorylates a wide array of substrates involved in cell cycle control, DNA repair, and apoptosis. nih.govwikipedia.org By temporarily halting the cell cycle, CHK1 provides a crucial window of opportunity for the cell's DNA repair machinery to function effectively. aacrjournals.orgmdpi.com Furthermore, CHK1 can directly influence DNA repair processes by phosphorylating key proteins involved in pathways such as homologous recombination. patsnap.comaacrjournals.org This central role in coordinating the DDR highlights the importance of CHK1 in preventing the accumulation of mutations and chromosomal abnormalities that can drive the development of diseases like cancer. biovendor.comresearchgate.net
CHK1 Regulation of Cell Cycle Checkpoints
A primary and essential function of CHK1 is to enforce cell cycle checkpoints, which are surveillance mechanisms that prevent the progression from one phase of the cell cycle to the next in the presence of damaged or incompletely replicated DNA. pnas.orgwikipedia.org CHK1's regulatory influence extends across all major checkpoints of the cell cycle. aacrjournals.org
CHK1 Function in G1/S Phase Control
The G1/S checkpoint serves to prevent cells with damaged DNA from initiating DNA synthesis (S phase). wikipedia.org While the tumor suppressor protein p53 is a major player in this checkpoint, CHK1 also plays a significant role. wikipedia.orgnih.gov Following DNA damage, CHK1 can phosphorylate the cell cycle phosphatase Cdc25A, targeting it for degradation by the proteasome. nih.govmdpi.compreprints.org Cdc25A is responsible for activating cyclin-dependent kinase 2 (CDK2), a key enzyme required for the transition from G1 to S phase. nih.gov By promoting the destruction of Cdc25A, CHK1 effectively inhibits CDK2 activity, thereby blocking entry into S phase and preventing the replication of a damaged genome. nih.govwikipedia.org
CHK1 Function in Intra-S Phase Regulation
The intra-S phase checkpoint is activated in response to DNA damage or replication stress that occurs while the cell is actively replicating its DNA. nih.govnih.gov This checkpoint slows down the rate of DNA replication to allow for repair and to prevent the collapse of replication forks. CHK1 is a critical component of this checkpoint. nih.govnih.gov It achieves this by phosphorylating and inactivating Cdc25A, which in turn inhibits CDK2 activity and reduces the firing of new replication origins. nih.govresearchgate.netmdpi.com CHK1 can also directly interact with and regulate other proteins involved in DNA replication, such as Treslin, to further control origin firing and stabilize replication forks. mdpi.com This ensures that the integrity of the replication process is maintained even in the face of genotoxic stress. nih.govnih.gov
CHK1 Function in G2/M Phase Transition
The G2/M checkpoint is a crucial control point that prevents cells with damaged or incompletely replicated DNA from entering mitosis (M phase). researchgate.netwikipedia.org This is arguably the most well-understood CHK1-regulated checkpoint. pnas.orgwikipedia.org Upon activation by ATR, CHK1 phosphorylates and inhibits the Cdc25 family of phosphatases, particularly Cdc25C. tandfonline.com Cdc25C is the enzyme that activates the master mitotic regulator, cyclin-dependent kinase 1 (CDK1), by removing inhibitory phosphate (B84403) groups. wikipedia.orgtandfonline.com By inhibiting Cdc25C, CHK1 ensures that CDK1 remains inactive, thereby preventing the cell from prematurely entering mitosis with damaged chromosomes. pnas.orgtandfonline.com CHK1 can also phosphorylate and activate the Wee1 kinase, which adds further inhibitory phosphates to CDK1, thus reinforcing the G2/M arrest. patsnap.compnas.org
Endogenous Modulation of CHK1 Activity
The precise control of CHK1's kinase activity is paramount for normal cell function. This regulation is achieved through a multi-layered approach that includes post-translational modifications and interactions with other cellular components. Two significant endogenous mechanisms are the expression of alternative splice variants of CHK1 and the dynamic interplay with a host of regulatory proteins. These processes ensure that CHK1 is activated when needed to arrest the cell cycle and facilitate DNA repair, but also that its activity is restrained to allow for normal cell cycle progression in the absence of stress.
Identification and Characterization of CHK1 Splice Variants
Alternative splicing of the CHEK1 gene gives rise to different protein isoforms, providing a direct mechanism for modulating CHK1 function. The most well-characterized of these is an N-terminally truncated splice variant known as CHK1-short (CHK1-S).
Discovery and Structure of CHK1-S:
CHK1-S was identified as a naturally occurring alternative splice variant of CHK1. pnas.orgnih.gov It is generated through the skipping of exon 3 during pre-mRNA processing, resulting in a protein that lacks a portion of the N-terminal kinase domain, including the ATP-binding site. nih.gov This structural alteration renders CHK1-S catalytically inactive. nih.gov The predicted protein consists of 382 amino acids. pnas.orgnih.gov
CHK1-S as an Endogenous Inhibitor:
A key function of CHK1-S is to act as an endogenous inhibitor of the full-length CHK1 protein. pnas.orgnih.gov It directly interacts with CHK1 through its N-terminal domain, and this interaction inhibits the kinase activity of CHK1. nih.gov In an unperturbed cell cycle, CHK1-S binds to and antagonizes CHK1, which helps to promote the transition from the S phase to the G2/M phase. pnas.orgnih.gov
Regulation of the CHK1-CHK1-S Interaction:
The interaction between CHK1 and CHK1-S is not static but is regulated by cellular conditions, particularly in response to DNA damage. Upon DNA damage, the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related) phosphorylates CHK1. pnas.orgnih.gov This phosphorylation event is thought to disrupt the interaction between CHK1 and CHK1-S, leading to the release and activation of CHK1. pnas.orgnih.gov This allows the active CHK1 to arrest the cell cycle and facilitate DNA repair.
Expression of CHK1-S:
The expression of CHK1-S has been detected in various human, mouse, and rat cell lines. pnas.orgnih.gov Furthermore, it is found in normal human tissues, including the thymus, colon, and fetal liver. pnas.orgnih.gov Notably, higher levels of CHK1-S, along with CHK1, have been observed in fetal and cancer tissues compared to normal tissues. pnas.orgnih.gov For instance, testicular carcinomas have shown a significant upregulation of CHK1-S. pnas.org
Table 1: Characteristics of the CHK1-S Splice Variant
| Feature | Description | Source |
|---|---|---|
| Nomenclature | CHK1-short (CHK1-S) | pnas.orgnih.gov |
| Origin | Alternative splicing of the CHEK1 gene (exon 3 skipping) | nih.gov |
| Structure | N-terminally truncated, lacks part of the kinase domain including the ATP-binding site | nih.gov |
| Catalytic Activity | Inactive | nih.gov |
| Function | Endogenous inhibitor of full-length CHK1 | pnas.orgnih.gov |
| Mechanism of Action | Directly interacts with the N-terminal domain of CHK1 to inhibit its kinase activity | nih.gov |
| Regulation | Interaction with CHK1 is disrupted by ATR-mediated phosphorylation of CHK1 upon DNA damage | pnas.orgnih.gov |
| Expression | Detected in various mammalian cell lines and tissues, with higher levels in fetal and cancer tissues | pnas.orgnih.gov |
Regulatory Mechanisms of CHK1-Interacting Proteins
CHK1's function is intricately regulated by a network of interacting proteins that modulate its activation, stability, and subcellular localization. These interactions are often dynamic and dependent on the cellular context, such as the presence of DNA damage.
Activation and Scaffolding Proteins:
Several proteins are essential for the activation of CHK1 in response to DNA damage. The primary activator of CHK1 is the ATR kinase, which phosphorylates CHK1 at serine 317 and serine 345, leading to its activation. nih.govembopress.org This process is facilitated by Claspin , an adaptor protein that promotes the ATR-dependent phosphorylation of CHK1. uniprot.orguzh.ch Claspin itself is a target of ATR and its interaction with CHK1 is crucial for an effective checkpoint response. uzh.ch In fission yeast, the protein Crb2 , a homolog of human 53BP1, plays a critical role by interacting with both the upstream kinase Rad3 (the ATR homolog) and CHK1, thereby facilitating CHK1 activation. embopress.org
Regulation by 14-3-3 Proteins:
The 14-3-3 family of proteins are key regulators of CHK1 function and localization. Following DNA damage and phosphorylation, CHK1 interacts with 14-3-3 proteins. biologists.com This interaction is stimulated by DNA damage and is important for the nuclear accumulation of CHK1, a key step in its checkpoint function. biologists.com The 14-3-3 proteins bind to phosphorylated sites on CHK1, and this association is believed to play a role in maintaining CHK1 in an active state and influencing its substrate specificity. biologists.com
Deactivation and Degradation:
The activity of CHK1 must be terminated once DNA repair is complete to allow the cell cycle to resume. This is achieved through dephosphorylation and protein degradation. Protein phosphatases, such as Protein Phosphatase 1 (PP1) , have been shown to dephosphorylate and inactivate CHK1. nih.gov Additionally, the stability of CHK1 is regulated by the ubiquitin-proteasome system. The E3 ubiquitin ligase FBXO6 interacts with and regulates CHK1. uniprot.org Furthermore, proteolytic cleavage of CHK1 at its C-terminus by SPRTN during normal DNA replication can promote its removal from chromatin and activate its kinase activity. uniprot.org
Other Regulatory Interactors:
A variety of other proteins interact with and modulate CHK1 activity. TIMELESS interacts with CHK1 in a DNA damage-dependent manner. uniprot.org The protein FEM1B can activate CHK1 in response to stress. uniprot.org In contrast, PPM1D (also known as WIP1) is a phosphatase that can dephosphorylate and inactivate CHK1. uniprot.org The transcriptional repressors E2F7 and E2F8 are phosphorylated by CHK1 in response to DNA damage, which inhibits their function and prevents a permanent cell cycle arrest. embopress.org
Table 2: Key CHK1-Interacting Proteins and Their Regulatory Functions
| Interacting Protein | Function in Relation to CHK1 | Mechanism of Interaction/Regulation | Source |
|---|---|---|---|
| ATR | Primary activator of CHK1 | Phosphorylates CHK1 on Ser317 and Ser345 | nih.govembopress.org |
| Claspin | Adaptor protein facilitating CHK1 activation | Promotes ATR-dependent phosphorylation of CHK1 | uniprot.orguzh.ch |
| Crb2 (fission yeast) | Mediator of CHK1 activation | Interacts with both Rad3 (ATR homolog) and CHK1 | embopress.org |
| 14-3-3 Proteins | Regulate CHK1 localization and function | Bind to phosphorylated CHK1, promoting its nuclear accumulation | biologists.com |
| PP1 | Deactivates CHK1 | Dephosphorylates CHK1 | nih.gov |
| FBXO6 | E3 ubiquitin ligase regulating CHK1 stability | Interacts with and regulates CHK1 | uniprot.org |
| SPRTN | Protease regulating CHK1 activity | Proteolytically cleaves the C-terminus of CHK1 | uniprot.org |
| TIMELESS | Modulator of CHK1 function | Interacts with CHK1 in a DNA damage-dependent manner | uniprot.org |
| FEM1B | Activator of CHK1 | Activates CHK1 in response to stress | uniprot.org |
| PPM1D (WIP1) | Deactivates CHK1 | Dephosphorylates and inactivates CHK1 | uniprot.org |
| E2F7/E2F8 | Transcriptional repressors and CHK1 substrates | Phosphorylated by CHK1 to inhibit their repressor activity | embopress.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H21BrN4O |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-indol-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H21BrN4O/c18-12-5-6-13-15(16(12)22-7-1-2-11(19)9-22)14(8-20-13)21-17(23)10-3-4-10/h5-6,8,10-11,20H,1-4,7,9,19H2,(H,21,23)/t11-/m1/s1 |
InChI Key |
HZEPWUQMONRPSF-LLVKDONJSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=C(C=CC3=C2C(=CN3)NC(=O)C4CC4)Br)N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC3=C2C(=CN3)NC(=O)C4CC4)Br)N |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Chk1 Function
Upstream Regulators of CHK1 Activation
The activation of CHK1 is a tightly regulated process involving multiple layers of control, primarily initiated by the sensing of DNA damage or replication stress.
Ataxia-Telangiectasia and Rad3-Related (ATR) Kinase Phosphorylation of CHK1
The primary activator of CHK1 is the Ataxia-Telangiectasia and Rad3-Related (ATR) kinase. wikipedia.orgnih.gov In response to single-stranded DNA (ssDNA), which can arise from various forms of DNA damage or during replication stress, ATR is recruited to the site of damage. aacrjournals.orgmdpi.com This recruitment is facilitated by the ATR-interacting protein (ATRIP). mdpi.com Once activated, ATR phosphorylates CHK1 at two key conserved serine residues, Ser317 and Ser345, in its C-terminal regulatory domain. nih.govnih.govjst.go.jp This phosphorylation is a critical event that leads to the activation of CHK1's kinase activity. nih.govjst.go.jp
The activation of CHK1 by ATR is not a simple one-step process. It requires the involvement of several mediator and adaptor proteins. The Rad9-Hus1-Rad1 (9-1-1) complex, a clamp-like structure, and its loader, the Rad17-RFC complex, are essential for this process. reactome.org Additionally, adaptor proteins like Claspin and TopBP1 are crucial for facilitating the phosphorylation of CHK1 by ATR. molbiolcell.orgresearchgate.net Claspin, in particular, binds to CHK1 and is required for its efficient phosphorylation and activation by ATR. nih.govmolbiolcell.org TopBP1 acts upstream of Claspin and enhances ATR's ability to phosphorylate CHK1. researchgate.net
This phosphorylation relieves an autoinhibitory intramolecular interaction within the CHK1 molecule, unmasking its kinase domain and allowing it to phosphorylate its downstream targets. molbiolcell.orgnih.gov
Other Kinase-Mediated CHK1 Phosphorylation Events
While ATR is the principal activator of CHK1 in the DNA damage response, other kinases can also phosphorylate CHK1, influencing its activity and localization. jst.go.jpnih.gov
Ataxia-Telangiectasia Mutated (ATM) Kinase: Although primarily known for activating CHK2 in response to double-strand breaks, ATM can also phosphorylate CHK1 at Ser317 and Ser345, particularly in response to certain types of DNA damage. nih.govmolbiolcell.org
Cyclin-Dependent Kinase 1 (CDK1): At the G2/M transition, CDK1 can phosphorylate CHK1 at Ser286 and Ser301. jst.go.jp
p90 Ribosomal S6 Kinase (p90 RSK): Downstream of the Ras-MAPK signaling pathway, p90 RSK phosphorylates CHK1 at Ser280. jst.go.jpmolbiolcell.org This phosphorylation event promotes the translocation of CHK1 from the cytoplasm to the nucleus. jst.go.jpmolbiolcell.org
Protein Kinase B (Akt/PKB): Akt has also been shown to phosphorylate CHK1 at Ser280. molbiolcell.orgnih.gov
These additional phosphorylation events highlight the complex regulation of CHK1, integrating signals from various cellular pathways beyond the canonical DNA damage response.
Post-Translational Modifications Beyond Phosphorylation
Beyond phosphorylation, other post-translational modifications (PTMs) contribute to the regulation of CHK1 function.
Ubiquitination: CHK1 can be targeted for degradation through the ubiquitin-proteasome pathway. ahajournals.org This process is crucial for turning off the checkpoint signal once DNA repair is complete.
Methylation: Recent studies have indicated that CHK1 can be methylated, and this modification may play a role in regulating its stability. oncogen.org For instance, the tumor suppressor BTG3 promotes the methylation of CHK1. oncogen.org
Acetylation: Acetylation is another PTM that can regulate protein function and stability, and while its specific role in direct CHK1 regulation is still under investigation, it is a key mechanism in the broader context of the DNA damage response. oncogen.org
Downstream Effectors of CHK1 Signaling
Once activated, CHK1 phosphorylates a diverse array of downstream effector proteins, leading to the execution of the cell cycle checkpoint. aacrjournals.org
Regulation of CDC25 Phosphatase Family
A primary and critical function of activated CHK1 is the inhibition of the CDC25 family of dual-specificity phosphatases (CDC25A, CDC25B, and CDC25C). tandfonline.comembopress.org These phosphatases are responsible for removing inhibitory phosphates from cyclin-dependent kinases (CDKs), thereby activating them and promoting cell cycle progression. embopress.org
CHK1 phosphorylates CDC25 proteins at multiple sites. nih.govbiologists.comembopress.org For example, CHK1 phosphorylates human CDC25C on Serine-216. sdbonline.org In Xenopus, CHK1 phosphorylates CDC25A at a C-terminal site (Threonine-504), which inhibits its interaction with CDK-cyclin complexes. nih.govembopress.org This phosphorylation can lead to two main outcomes:
Proteasomal Degradation: Phosphorylation of CDC25A by CHK1 targets it for ubiquitination and subsequent degradation by the proteasome. wustl.edumdpi.com
Inhibition of Activity and Subcellular Localization: Phosphorylation can also directly inhibit the catalytic activity of CDC25 phosphatases or lead to their sequestration in the cytoplasm by binding to 14-3-3 proteins, preventing them from accessing their nuclear substrates. nih.govwustl.edu
By inhibiting the CDC25 family, CHK1 effectively blocks the activation of CDKs, leading to cell cycle arrest at the G1/S, intra-S, and G2/M phases. aacrjournals.orgtandfonline.com
Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins
The ultimate targets of the CHK1-mediated checkpoint pathway are the cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. mdpi.comnih.gov By inhibiting the CDC25 phosphatases, CHK1 prevents the activating dephosphorylation of CDKs. researchgate.net
For instance, the inhibition of CDC25A leads to the sustained inhibitory phosphorylation of CDK2, which is complexed with either Cyclin E or Cyclin A. nih.gov This prevents the initiation of DNA replication and slows the progression through S phase. nih.gov Similarly, the inhibition of CDC25B and CDC25C maintains the inhibitory phosphorylation on CDK1 (also known as CDC2), which is complexed with Cyclin B. nih.govmdpi.com This prevents the cell from entering mitosis. nih.gov
Therefore, through its regulation of the CDC25 family, CHK1 exerts precise control over the activity of key CDK-cyclin complexes, ensuring that the cell cycle is halted in the presence of DNA damage.
CHK1-Mediated Stabilization of Replication Forks
CHK1 is essential for maintaining the stability of replication forks, particularly under conditions of replication stress. researchgate.net Replication stress, characterized by the slowing or stalling of replication forks, can arise from various sources, including nucleotide depletion or DNA lesions. biorxiv.org In response, the ATR (Ataxia telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates CHK1. pnas.orgnih.gov
Activated CHK1 employs several mechanisms to stabilize stalled replication forks. A primary function is the regulation of origin firing. pnas.org During an unperturbed S phase, CHK1 is active and continuously suppresses the firing of new replication origins. biorxiv.org It achieves this, in part, by inhibiting the cyclin-dependent kinase Cdk2 and the replication initiation factor Cdc7. pnas.orgmdpi.com By preventing excessive origin firing, CHK1 ensures that the cellular machinery is not overwhelmed, which could lead to the depletion of necessary replication factors and subsequent fork collapse. biorxiv.orgembopress.org Inhibition of CHK1 leads to increased origin firing and a reduction in the rate of replication fork progression. pnas.org
Furthermore, CHK1 is implicated in preventing the degradation of stalled forks and facilitating their restart. biorxiv.org In the absence of a functional checkpoint, excess DNA synthesis can sequester the processivity factor PCNA and its loader RFC, leaving nascent DNA ends unprotected and vulnerable to nucleases like the Helicase-Like Transcription Factor (HLTF), which can cause irreversible fork collapse. biorxiv.org Thus, by restraining origin firing, CHK1 indirectly protects stalled forks from degradation and ensures they can resume DNA synthesis once the stress is resolved. biorxiv.org While the control of origin firing is a major mechanism, it is suggested that CHK1 may have other, more direct roles in fork stability that are independent of this process. pnas.org
Influence on DNA Repair Pathway Components (e.g., RAD51, MRE11, MUS81)
CHK1 directly influences key proteins involved in DNA repair, ensuring that the cell cycle arrest it initiates is productively used to repair DNA damage.
RAD51: CHK1-dependent phosphorylation of RAD51 is a requirement for homologous recombination (HR) induced by DNA damage. aacrjournals.org In the absence of CHK1 activity, the formation of RAD51 nuclear foci following replication stress is impaired. plos.org However, the relationship is complex. In some contexts, such as when the WRN exonuclease is deficient, pathological engagement of RAD51 can interfere with the proper activation of CHK1. nih.gov Loss of CHK1 function can also lead to the formation of RAD52-dependent structures that are then cleaved by MUS81, a process that occurs independently of RAD51 regulation. plos.org
MRE11: The MRE11-Rad50-Nbs1 (MRN) complex is crucial for the full activation of CHK1 in response to stalled replication forks. molbiolcell.org The nuclease activity of MRE11, a component of the MRN complex, appears to be critical for this process, as it promotes the recruitment of TopBP1, a key activator of the ATR-CHK1 pathway. molbiolcell.org In certain cellular contexts, such as BRCA2-deficiency, MRE11 can be recruited to unprotected reversed forks, highlighting its role in processing stalled replication structures. researchgate.net
MUS81: The structure-specific endonuclease MUS81 is involved in processing DNA intermediates during both mitosis and S-phase following replication stress. researchgate.net Inhibition or loss of CHK1 function leads to MUS81-dependent DNA double-strand break (DSB) production. plos.orgresearchgate.net This occurs because, in the absence of CHK1, stalled replication forks are converted into structures that are recognized and cleaved by MUS81. plos.org In checkpoint-deficient cells, survival can become dependent on the activity of MUS81, in conjunction with RAD52, to manage the consequences of replication stress. plos.orgresearchgate.net Furthermore, in cells deficient in the WRN exonuclease, the mitotic function of MUS81 becomes essential to mitigate abnormalities arising from the accumulation of RAD51-dependent intermediates. nih.govbiorxiv.org
Links to Apoptosis-Inducing Proteins (e.g., BAX, PUMA, p73)
When DNA damage is too extensive to be repaired, CHK1 contributes to the induction of apoptosis. This is often mediated through its interaction with the p53 family of tumor suppressor proteins.
In cells with functional p53, DNA damage activates ATM/ATR, which in turn activates CHK1 and p53. nih.gov p53 then transcriptionally activates pro-apoptotic factors like PUMA (p53 upregulated modulator of apoptosis) and BAX. nih.gov However, in many tumor cells, p53 is mutated. In such cases, a p53-independent pathway involving CHK1 and the p53-related protein p73 can trigger apoptosis. nih.gov
CHK1 can directly phosphorylate and activate p73. tandfonline.comresearchgate.net Specifically, CHK1 phosphorylates p73α at Serine-47, leading to its activation and the induction of p73-mediated apoptosis. tandfonline.com Activated p73 can then transactivate the promoters of pro-apoptotic genes, including BAX and PUMA. researchgate.netnih.gov The induction of PUMA by p73 is a key step, as PUMA can then cause the mitochondrial translocation of BAX, a critical event in the intrinsic apoptotic pathway. nih.gov The isoform ΔNp73 can act as a dominant-negative, inhibiting both TAp73- and p53-induced apoptosis by repressing the PUMA/Bax system. nih.gov
Regulation of Protein Synthesis via AMPK/4E-BP1 Pathway
Recent research has uncovered a link between CHK1 inhibition and the regulation of protein synthesis, a process mediated by the AMP-activated protein kinase (AMPK) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
Inhibition of CHK1 can lead to significant DNA damage. nih.gov This damage, in turn, leads to the activation of AMPK, a key cellular energy sensor that is activated under conditions of cellular stress. nih.govacs.org The primary mode of AMPK activation is through phosphorylation at threonine-172. nih.gov
Once activated, AMPK can negatively regulate the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). nih.govacs.org A key downstream target of mTORC1 is 4E-BP1. acs.org In growth-permissive conditions, mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic initiation factor eIF4E, allowing for the formation of the eIF4F translation initiation complex and subsequent protein synthesis. nih.govacs.org However, when AMPK is activated by CHK1 inhibition-induced stress, it can lead to the dephosphorylation of 4E-BP1. nih.gov Dephosphorylated 4E-BP1 binds tightly to eIF4E, preventing the assembly of the eIF4F complex and thereby inhibiting cap-dependent protein synthesis. nih.govnih.gov This inhibition of protein synthesis is a significant consequence of CHK1 inhibition in sensitive cancer cells. nih.govacs.org
Mechanisms of Action of Chk1 Inhibitors
Disruption of Cell Cycle Checkpoint Abrogation
A primary mechanism through which CHK1 inhibitors exert their effects is by disrupting the cell cycle checkpoints that are normally activated in response to DNA damage. nih.govaacrjournals.org These checkpoints, particularly at the G1/S, intra-S, and G2/M transitions, are crucial for preventing the propagation of damaged DNA to daughter cells. aacrjournals.orgnih.gov Many cancer cells have a defective G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making them heavily reliant on the S and G2/M checkpoints for survival after DNA damage. aacrjournals.orgwalshmedicalmedia.comnih.gov By inhibiting CHK1, these remaining checkpoints are abrogated, forcing the cancer cells to proceed through the cell cycle with damaged DNA. nih.govpatsnap.com
While CHK1 is predominantly associated with the S and G2/M checkpoints, its inhibition can also impact the G1/S transition. nih.govpatsnap.com The G1 checkpoint prevents cells with damaged DNA from initiating DNA replication (S phase). nih.govyoutube.com In response to DNA damage, the ATR-CHK1 signaling pathway can contribute to the arrest of the cell cycle in G1. youtube.comoup.com Inhibition of CHK1 can therefore lead to an override of this checkpoint, allowing cells with unrepaired DNA to enter the S phase. nih.gov This is particularly detrimental in cancer cells that already have a compromised G1 checkpoint due to p53 mutations. nih.govmdpi.com
CHK1 plays a vital role in the intra-S phase checkpoint, which slows down DNA replication in response to DNA damage or replication stress. nih.govnih.gov This checkpoint ensures that replication forks remain stable and prevents the firing of new replication origins until the damage is repaired. nih.govnih.gov CHK1 inhibitors abrogate this checkpoint, leading to several detrimental consequences for the cell. nih.govaacrjournals.org The inhibition of CHK1 allows for the continued firing of replication origins even in the presence of DNA damage, leading to an increase in replication stress. nih.govnih.gov Furthermore, CHK1 is necessary for maintaining the integrity of stalled replication forks; its inhibition can lead to their collapse. scbt.comnih.gov
The G2/M checkpoint prevents cells with damaged or incompletely replicated DNA from entering mitosis (M phase). aacrjournals.orgnih.gov CHK1 is a key regulator of this checkpoint, and its inhibition leads to the abrogation of G2 arrest. nih.govnih.gov This forces cells with significant DNA damage to prematurely enter mitosis, a process that often results in mitotic catastrophe. patsnap.comnih.govresearchgate.net Mitotic catastrophe is a form of cell death characterized by aberrant nuclear morphology, including micronuclei and fragmented nuclei, arising from the attempt to segregate damaged chromosomes. researchgate.nettandfonline.comaacrjournals.org This premature and lethal entry into mitosis is a major contributor to the cytotoxic effects of CHK1 inhibitors, especially in p53-deficient cancer cells. nih.govnih.gov
Induction of DNA Damage and Genomic Instability
Beyond disrupting cell cycle checkpoints, CHK1 inhibitors can directly contribute to the accumulation of DNA damage and genomic instability. scbt.comnih.gov This occurs through the potentiation of replication stress and the subsequent formation of DNA double-strand breaks. nih.govnih.gov
The collapse of stalled replication forks, a direct consequence of CHK1 inhibition, often leads to the formation of highly cytotoxic DNA double-strand breaks (DSBs). nih.govnih.govaacrjournals.org The inappropriate activation of cyclin-dependent kinases (CDKs) following CHK1 inhibition can lead to increased initiation of DNA replication, which in turn can cause DNA breakage. nih.govresearchgate.net The formation of DSBs is a critical event that triggers a robust DNA damage response. researchgate.netmdpi.com In cells treated with CHK1 inhibitors, the accumulation of DSBs, coupled with the inability to properly arrest the cell cycle for repair, overwhelms the cell's repair capacity and ultimately leads to cell death. nih.govresearchgate.net
Impairment of DNA Repair Mechanisms
Inhibition of Checkpoint Kinase 1 (CHK1) critically undermines a cell's capacity to repair DNA damage, primarily by disrupting key repair pathways. CHK1 is integral not only to cell cycle arrest but also to the direct activation and regulation of DNA repair machinery. Its inhibition leads to a state of homologous recombination (HR) deficiency, a critical pathway for repairing DNA double-strand breaks. nih.govresearchgate.net This induced HR deficiency is a primary mechanism through which CHK1 inhibitors sensitize cancer cells to DNA-damaging agents. nih.govresearchgate.net
Studies have demonstrated that inhibiting CHK1 with compounds like PF-477736 completely abrogates the formation of RAD51 foci, a key step in HR, leading to the accumulation of collapsed replication forks and unresolved DNA damage. mdpi.com This impairment of HR is a significant factor in the synthetic lethality observed when CHK1 inhibitors are combined with PARP inhibitors, particularly in tumors that are otherwise proficient in homologous recombination. nih.govresearchgate.netaacrjournals.org
Furthermore, CHK1 plays a crucial role in the Fanconi Anemia (FA) pathway, which is essential for the repair of DNA interstrand crosslinks (ICLs). nih.govfanconi.org The FA pathway and CHK1 are understood to function in a compensatory manner to maintain genomic integrity. nih.gov Inhibition or silencing of CHK1 in cells with a deficient FA pathway leads to hypersensitivity and increased cell death. nih.gov CHK1 is involved in the activation of the FA pathway through the monoubiquitination of the FANCD2 protein, a critical step for the pathway to respond to DNA damage. oup.com Loss of CHK1 function, therefore, impedes this activation, crippling the cell's ability to resolve ICLs. oup.com This intricate relationship underscores the role of CHK1 as a central node in the DNA damage response, coordinating both cell cycle checkpoints and multiple arms of the DNA repair system. aacrjournals.org
Molecular Interactions of CHK1 Inhibitors
ATP-Competitive Binding Mechanisms
The predominant mechanism by which small molecule inhibitors block CHK1 function is through competitive binding at the adenosine (B11128) triphosphate (ATP) binding pocket of the kinase. scbt.com As a kinase, CHK1's function is dependent on its ability to bind ATP and catalyze the transfer of a phosphate (B84403) group to its downstream substrate proteins. nih.gov ATP-competitive inhibitors are designed to mimic the structure of ATP, allowing them to fit into the highly conserved ATP-binding site within the kinase domain. nih.gov
By occupying this pocket, these inhibitors physically prevent ATP from binding, thereby blocking the phosphotransfer reaction and inactivating the enzyme. nih.gov This mode of inhibition effectively halts the entire downstream signaling cascade that CHK1 orchestrates in response to DNA damage. patsnap.com Numerous CHK1 inhibitors, including Prexasertib (B560075) (LY2606368), PF-00477736, and XL844, operate via this ATP-competitive mechanism. nih.govdana-farber.org These compounds have been shown to potently and selectively inhibit CHK1's kinase activity, leading to the abrogation of cell cycle checkpoints and sensitization of cancer cells to DNA damaging agents. nih.gov
| Compound | Mechanism of Action | Reference |
|---|---|---|
| Prexasertib (LY2606368) | ATP-Competitive | dana-farber.org |
| PF-00477736 | ATP-Competitive | nih.gov |
| XL844 | ATP-Competitive | nih.gov |
| UCN-01 | ATP-Competitive (Non-selective) | nih.gov |
| CHIR-124 | ATP-Competitive | scbt.com |
Allosteric Modulation of CHK1 Activity
While the majority of kinase inhibitors target the conserved ATP-binding site, an alternative approach involves allosteric modulation. Allosteric inhibitors bind to a site on the enzyme that is distinct from the active (ATP-binding) site. scbt.comimrpress.com This binding event induces a conformational change in the protein's structure, which in turn alters the shape of the active site and reduces the enzyme's activity without directly competing with ATP. frontiersin.orgnih.gov
This approach offers the potential for greater inhibitor specificity, as allosteric sites are generally less conserved across different kinases compared to the highly conserved ATP-binding pocket. imrpress.comfrontiersin.org Research has successfully identified a unique allosteric site on CHK1 located in the C-terminal domain, approximately 18Å away from the ATP-binding site. imrpress.com This site consists of a shallow groove connected to a small hydrophobic pocket. nih.gov Small molecules have been developed that bind to this site, acting as reversible, non-ATP-competitive inhibitors of CHK1. nih.gov The binding of these compounds induces a conformational change in the pocket, demonstrating the potential for developing highly selective, allosteric CHK1 inhibitors. nih.govresearchgate.net
Effects on CHK1 Protein Degradation (e.g., Autophosphorylation, Ubiquitination)
Beyond direct enzymatic inhibition, some CHK1 inhibitors can induce the degradation of the CHK1 protein itself. The stability and activity of CHK1 are tightly regulated by post-translational modifications, including phosphorylation and ubiquitination. researchgate.netresearchgate.net In response to DNA damage, CHK1 is activated via phosphorylation by the ATR kinase, which subsequently leads to CHK1 autophosphorylation at sites like Serine-296. nih.govjst.go.jp This autophosphorylation is a critical step in checkpoint signaling. jst.go.jp
Ubiquitination is the process of tagging a protein with ubiquitin molecules, which often marks it for degradation by the proteasome. nih.gov The CHK1 protein level is regulated by several E3 ubiquitin ligases—enzymes that facilitate this tagging process. researchgate.netresearchgate.net For instance, the degradation of CHK1 can be mediated by the ubiquitin-proteasome pathway. nih.govosti.gov
| Regulatory Process | Description | Key Molecules | Reference |
|---|---|---|---|
| Autophosphorylation | Phosphorylation of CHK1 by itself (e.g., at Ser-296) following initial activation by ATR. It is a critical step for checkpoint signaling. | ATR, CHK1 | nih.govjst.go.jp |
| Ubiquitination (Degradation) | Tagging of CHK1 protein by ubiquitin ligases, marking it for destruction by the proteasome, thus controlling cellular CHK1 levels. | CUL4-DDB1, HUWE1, Fbx6 | researchgate.netresearchgate.net |
| Ubiquitination (Activation) | Ubiquitination by specific ligases (e.g., TRAF4) can be a required step for CHK1 to be phosphorylated and activated by ATR. | TRAF4, ATR | nih.govnih.gov |
Preclinical Evaluation of Chk1 Inhibitors
In Vitro Studies of CHK1 Inhibitor Efficacy
Cell Line Sensitivity Profiling in Various Cancer Models
The sensitivity of cancer cell lines to CHK1 inhibitors varies across different tumor types. In vitro studies have demonstrated that pediatric cancer cell lines, including those for neuroblastoma, are particularly sensitive to the this compound prexasertib (B560075), with EC50 values often falling below the average plasma concentrations observed in clinical trials. aacrjournals.org A comparison of the CHK1 inhibitors LY2606368, MK-8776, and SRA737 across a panel of 23 cancer cell lines revealed that LY2606368 was significantly more potent in inhibiting CHK1 and inducing growth arrest. researchgate.net Furthermore, about 15% of cell lines exhibit hypersensitivity to CHK1 inhibitors as single agents. acs.org In models of small cell lung cancer (SCLC), both murine and human SCLC cells and tumors show a dependence on the ATR/CHK1 axis, rendering them sensitive to CHK1 inhibition. researchgate.net
| This compound | Cancer Model | Key Findings | Reference |
| Prexasertib | Pediatric Cancers (e.g., Neuroblastoma) | High sensitivity, with EC50 values below clinically achievable concentrations. | aacrjournals.org |
| LY2606368 | 23 Cancer Cell Lines | More potent at inhibiting CHK1 and inducing growth arrest compared to MK-8776 and SRA737. | researchgate.net |
| PF-477736 | Small Cell Lung Cancer (SCLC) | SCLC cells display a molecular dependence on the ATR/CHK1 pathway, leading to sensitivity. | researchgate.net |
| V158411 | p53-deficient Human Tumor Cell Lines | Potentiated the cytotoxicity of various DNA damaging agents. | nih.gov |
Synergistic Effects with DNA-Damaging Agents (e.g., Antimetabolites, Topoisomerase Inhibitors, Platinum Compounds)
A major focus of preclinical research has been the synergistic interaction between CHK1 inhibitors and conventional DNA-damaging chemotherapies. The rationale is that by abrogating the CHK1-mediated cell cycle arrest, cancer cells are forced into mitosis with unrepaired DNA, leading to cell death. nih.govoncotarget.com
CHK1 inhibitors have been shown to synergize with the antimetabolite gemcitabine (B846) in various cancer models, including pancreatic and basal-like breast cancer. mdpi.comaacrjournals.org This combination leads to increased DNA damage and apoptosis. mdpi.comnih.gov Similarly, synergistic effects are observed with topoisomerase inhibitors like irinotecan (B1672180) (and its active metabolite SN38) and camptothecin (B557342) in colon cancer cell lines. nih.govoncotarget.com The combination of CHK1 inhibitors with platinum compounds, such as cisplatin (B142131) and carboplatin (B1684641), has also demonstrated synergy, even overcoming platinum resistance in basal-like breast cancer models. mdpi.comnih.gov
| This compound | DNA-Damaging Agent | Cancer Model | Observed Effect | Reference |
| Rabusertib, SAR020106 | Gemcitabine, Platinum Compounds | Basal-like Breast Cancer | Synergistic action, overcoming platinum resistance. | mdpi.comnih.gov |
| LY2603618 | Gemcitabine | Colon, Lung, Pancreatic Cancer | Enhanced anti-tumor effect. | nih.gov |
| CCT245737 | Gemcitabine, SN38, Irinotecan | Colon Cancer | Enhanced cytotoxicity and antitumor activity. | oncotarget.com |
| V158411 | Gemcitabine, Cisplatin, SN38, Camptothecin | p53-deficient Tumor Cell Lines | Potentiated cytotoxicity. | nih.govoncotarget.com |
Synergistic Effects with Other Targeted Therapies (e.g., ATR, PARP, Wee1, PI3K/mTOR, B-family DNA Polymerase Inhibitors)
Beyond traditional chemotherapy, CHK1 inhibitors exhibit synergistic activity with other targeted agents, particularly those involved in the DNA damage response.
ATR Inhibitors : The combination of ATR inhibitors (like AZD6738) and CHK1 inhibitors (like AZD7762) has shown strong synergistic cytotoxic effects in mantle cell lymphoma and diffuse large B-cell lymphoma models. aacrjournals.org
PARP Inhibitors : Combining CHK1 inhibitors with PARP inhibitors (PARPi) like olaparib (B1684210) and rucaparib (B1680265) is a promising strategy. mdpi.comaacrjournals.org This combination can be synergistic in ovarian and breast cancer models, including those that have developed resistance to PARPi. researchgate.netmdpi.com The mechanism often involves the disruption of homologous recombination repair and replication fork protection. aacrjournals.orgresearchgate.net
Wee1 Inhibitors : The dual inhibition of CHK1 and Wee1 kinases has demonstrated synergistic antitumor activity in aggressive B-cell lymphomas. aacrjournals.org
PI3K/mTOR Inhibitors : In triple-negative breast cancer (TNBC), combining the this compound prexasertib with the dual PI3K/mTOR inhibitor samotolisib (B612162) has shown to improve efficacy in preclinical models. aacrjournals.org
B-family DNA Polymerase Inhibitors : The natural compound bakuchiol, which inhibits DNA polymerases, acts synergistically with a CHK2 inhibitor (IBC) that also has off-target effects on CHK1, leading to reduced cancer cell proliferation. elifesciences.org
Modulation of Cellular Pathways and Protein Expression (e.g., p-CHK1, p-H2AX, CDC25A, CDK1, p53, p21)
CHK1 inhibition leads to characteristic changes in cellular signaling pathways. A key indicator of this compound activity is the reduction of CHK1 autophosphorylation at sites like Ser296. oncotarget.comoncotarget.com This inhibition abrogates the cell cycle checkpoint, often indicated by a decrease in the inhibitory phosphorylation of CDK1 at Tyr15 (pY15 CDK1), which allows cells to enter mitosis prematurely. nih.govoncotarget.com
A consistent consequence of CHK1 inhibition, particularly in combination with DNA damaging agents, is a marked increase in the phosphorylation of histone H2AX at Ser139 (γH2AX), a marker of DNA double-strand breaks. oncotarget.commdpi.comnih.govoncotarget.com This indicates an accumulation of DNA damage. oncotarget.com The degradation of full-length PARP and increased activity of caspases 3 and 8 are also observed, signifying the induction of apoptosis. mdpi.comnih.gov
Furthermore, CHK1 inhibition can lead to the degradation of the CDC25A phosphatase, which is a key downstream target of CHK1. cancerbiomed.org In some contexts, CHK1 inhibition can also affect the levels of p53 and its downstream target p21. cancerbiomed.org For instance, in p53-deficient cells, the reliance on the CHK1-dependent checkpoint is heightened, making them more susceptible to CHK1 inhibitors. nih.gov
In Vivo Mechanistic Studies of this compound Activity
Efficacy in Xenograft Models (e.g., Triple-Negative Breast Cancer, Ovarian Cancer, Neuroblastoma, Lung Cancer, Colorectal Cancer, Lymphoma)
The promising in vitro results with CHK1 inhibitors have been translated into in vivo xenograft models across a range of cancers.
Colorectal Cancer : In HT-29 and SW620 colon cancer xenograft models, the combination of a this compound (like CCT245737 or V158411) with irinotecan resulted in significant antitumor activity. nih.govoncotarget.com Similarly, LY2603618 enhanced the anti-tumor effect of gemcitabine in HT-29 xenografts. nih.govresearchgate.net
Lung Cancer : The this compound LY2603618, in combination with gemcitabine, showed significant tumor growth inhibition in Calu-6 lung cancer xenografts. nih.govresearchgate.net In a RAS mutant non-small cell lung cancer (NSCLC) model, CCT245737 combined with gemcitabine and carboplatin demonstrated efficacy. oncotarget.com Human SCLC xenografts also showed sensitivity to the this compound PF-477736. researchgate.net
Pancreatic Cancer : The combination of LY2603618 and gemcitabine was effective in a PAXF 1869 pancreatic xenograft model. nih.govresearchgate.net
Lymphoma : CCT245737 showed significant single-agent antitumor activity in an Eµ-Myc driven mouse model of B-cell lymphoma. oncotarget.com The combination of ATR and CHK1 inhibitors also showed striking in vivo antitumor activity in lymphoma models. aacrjournals.org
Neuroblastoma : The this compound prexasertib has demonstrated regression of preclinical models of human neuroblastoma. aacrjournals.org
Triple-Negative Breast Cancer (TNBC) : In an MDA-MB-231 orthotopic xenograft model, the combination of prexasertib and the PI3K/mTOR inhibitor samotolisib showed antitumor activity. aacrjournals.org
These in vivo studies confirm that CHK1 inhibitors can effectively potentiate the efficacy of chemotherapy and other targeted agents in a variety of cancer types, providing a strong rationale for their clinical development.
Assessment of Cell Cycle Perturbation in Tumor Tissues
A key mechanism of action for CHK1 inhibitors is the abrogation of cell cycle checkpoints, particularly the S and G2/M checkpoints, which are crucial for allowing cells to repair DNA damage before proceeding with cell division. oncotarget.comaacrjournals.orgnih.govresearchgate.net In preclinical models, the inhibition of CHK1 in tumor tissues treated with genotoxic agents leads to a failure of these checkpoints. nih.gov This forces cells with damaged DNA to prematurely enter mitosis, a process often leading to mitotic catastrophe and cell death. nih.govaacrjournals.org
Studies have shown that treatment with a this compound, such as CCT244747 or CCT245737, following a DNA-damaging agent like gemcitabine or SN38, effectively abrogates the drug-induced S and G2 arrest in various tumor cell lines. oncotarget.comaacrjournals.org For instance, in HT29 human colon cancer xenografts, the combination of gemcitabine and CCT245737 led to a significant reduction in cells in the G1/G0 phase and an increase in the sub-G1 population, indicative of apoptosis, compared to either agent alone. oncotarget.com This disruption of the cell cycle is a hallmark of effective CHK1 inhibition. oncotarget.comaacrjournals.org
The assessment of cell cycle perturbation often involves monitoring the phosphorylation status of key cell cycle regulators. A critical biomarker is the phosphorylation of CDK1 at Tyrosine 15 (pY15 CDK1). oncotarget.comaacrjournals.org Inhibition of CHK1 leads to the dephosphorylation of pY15 CDK1, which is a signal for mitotic entry. oncotarget.comaacrjournals.org Preclinical studies with inhibitors like CCT244747 and CCT245737 have demonstrated a clear inhibition of pY15 CDK1 in tumor xenografts, confirming the abrogation of the G2 checkpoint. oncotarget.comaacrjournals.org Similarly, the inhibitor V158411 has been shown to reduce Cdc2 Y15 phosphorylation. nih.gov
DNA Damage Markers in In Vivo Models
The intended consequence of forcing cells with damaged DNA through the cell cycle is an increase in DNA double-strand breaks (DSBs). A key marker used to quantify these breaks is the phosphorylation of histone H2AX on serine 139, known as γH2AX. oncotarget.comnih.govresearchgate.net In numerous preclinical in vivo models, the combination of a this compound with a DNA-damaging agent results in a marked increase in γH2AX levels in tumor tissues. oncotarget.comnih.govaacrjournals.org
For example, studies with the this compound LY2603618 in combination with gemcitabine in Calu-6, HT-29, and pancreatic xenograft models showed a significant increase in γH2AX phosphorylation, indicating a rise in DNA damage within the tumors. researchgate.net Similarly, the inhibitor V158411, when combined with gemcitabine, induced H2AX phosphorylation in HT29 cells. nih.gov The inhibitor prexasertib has also been shown to promote γH2AX-positive double-strand DNA breaks as a single agent. aacrjournals.org
Another important biomarker is the autophosphorylation of CHK1 itself at serine 296 (pS296 CHK1), which is an indicator of CHK1 activation in response to DNA damage. oncotarget.comaacrjournals.org The inhibition of this autophosphorylation by a this compound serves as a direct pharmacodynamic marker of target engagement. oncotarget.comaacrjournals.org In preclinical studies, inhibitors like CCT245737 and LY2603618 have been shown to effectively inhibit gemcitabine-induced pS296 CHK1 in tumors. oncotarget.comresearchgate.net The induction of pS345 Chk1 has also been identified as a robust biomarker of the combined activity of gemcitabine and the this compound AZD7762. aacrjournals.org
The table below summarizes key DNA damage markers and their modulation by CHK1 inhibitors in preclinical models.
| Marker | Role | Modulation by CHK1 Inhibitors | Associated Inhibitors |
| γH2AX (pS139 H2AX) | Marker of DNA double-strand breaks. oncotarget.comnih.gov | Increased levels indicate enhanced DNA damage. oncotarget.comresearchgate.netaacrjournals.org | LY2603618, V158411, Prexasertib, AZD7762, GNE-900. nih.govaacrjournals.orgresearchgate.netaacrjournals.orgaacrjournals.org |
| pS296 CHK1 | Marker of CHK1 autophosphorylation and activation. oncotarget.comaacrjournals.org | Inhibition confirms target engagement. oncotarget.comresearchgate.net | CCT245737, CCT244747, LY2603618, V158411. oncotarget.comaacrjournals.orgnih.govresearchgate.net |
| pS345 CHK1 | Marker of ATR-mediated CHK1 phosphorylation. aacrjournals.orgaacrjournals.org | Increased levels can indicate an active DNA damage response. aacrjournals.orgaacrjournals.org | AZD7762, GNE-900. aacrjournals.orgaacrjournals.org |
| pY15 CDK1 | Inhibitory phosphorylation that prevents mitotic entry. oncotarget.comaacrjournals.org | Decreased levels indicate abrogation of the G2 checkpoint. oncotarget.comaacrjournals.org | CCT245737, CCT244747. oncotarget.comaacrjournals.org |
| Cleaved PARP | Marker of apoptosis. oncotarget.com | Increased levels indicate enhanced cell death. oncotarget.comaacrjournals.org | CCT245737, GNE-900. oncotarget.comaacrjournals.org |
Combination Regimen Scheduling Optimization in Preclinical Models
The timing of administration of a this compound relative to a genotoxic agent is critical for maximizing therapeutic synergy. oncotarget.comaacrjournals.orgaacrjournals.org Preclinical models have been instrumental in defining the optimal scheduling for these combination regimens. A consistent finding across multiple studies is that the most effective antitumor activity is achieved when the this compound is administered after the DNA-damaging agent. oncotarget.comaacrjournals.orgaacrjournals.org
The rationale for this sequential scheduling is to first allow the chemotherapeutic agent, such as gemcitabine, to induce DNA damage and cause cells to arrest in the S-phase. aacrjournals.orgnih.gov Following this, the administration of the this compound abrogates the checkpoint, forcing the now-damaged cells into a lethal mitosis. aacrjournals.org Studies have shown that there is a "window of opportunity" for chemopotentiation. aacrjournals.org For instance, with the inhibitor CCT245737, administration 24 and 48 hours after the genotoxic drug was determined to be an optimal schedule. oncotarget.com Similarly, for SRA737 in combination with gemcitabine, preclinical modeling showed maximum efficacy when SRA737 was given 16-24 hours after gemcitabine. nih.gov
With the inhibitor AZD7762, giving it during and after, or just after gemcitabine administration, produced the greatest chemosensitization in pancreatic cancer models. aacrjournals.org In contrast, administering the this compound before the genotoxic agent is generally less effective. aacrjournals.org The optimization of this schedule in preclinical models is crucial for designing effective clinical trials and maximizing the potential benefit for patients. aacrjournals.orgnih.govmdpi.com For example, the combination of GDC-0575 with gemcitabine demonstrated a synergistic antitumor effect in sarcoma PDX models. mdpi.com
Integrative analyses combining mathematical modeling and single-cell assays have further refined these strategies, supporting a triple-agent approach where a pulse of gemcitabine and a this compound is followed by a WEE1 inhibitor, leading to durable tumor suppression in xenografts. cam.ac.uk This highlights the sophisticated scheduling that can be developed through rigorous preclinical evaluation.
Mechanisms of Resistance to Chk1 Inhibition
Acquired Resistance Mechanisms
Acquired resistance to CHK1 inhibition can emerge through various molecular alterations that allow cancer cells to survive and proliferate despite the presence of the inhibitor. These mechanisms often involve the activation of compensatory signaling pathways, direct changes to the CHK1 protein or its regulation, and the engagement of bypass pathways.
Upregulation of Compensatory DNA Damage Response Pathways (e.g., Wee1, PI3K/AKT)
Cancer cells can develop resistance to CHK1 inhibitors by upregulating parallel or redundant pathways that compensate for the loss of CHK1 function.
Wee1 Upregulation : A primary mechanism of acquired resistance involves the upregulation of Wee1, another critical cell cycle checkpoint kinase. nih.govnih.gov In small cell lung cancer (SCLC) models made resistant to the CHK1 inhibitor prexasertib (B560075), a significant correlation was found between the level of acquired resistance and the DNA copy number, mRNA, and protein levels of Wee1. nih.govscienceopen.com Overexpression of Wee1 is thought to suppress CDK1 activity, leading to G2 phase arrest and allowing cells more time for DNA repair, thereby circumventing the effect of CHK1 inhibition. nih.gov Reversing this resistance is possible through Wee1 inhibition, suggesting a synthetic lethal relationship. nih.gov Studies have shown that the combination of prexasertib and the Wee1 inhibitor MK1775 could overcome this acquired resistance in SCLC cells. nih.gov
PI3K/AKT Pathway Activation : The Phosphatidyl-inositol 3-kinase (PI3K)/AKT signaling pathway, known for its role in promoting cell survival and inhibiting apoptosis, can also be activated to confer resistance. nih.gov In mouse models of Eµ-Myc lymphoma that developed resistance to CHK1 inhibitors, a significant upregulation of the PI3K/AKT pathway was observed. portlandpress.comnih.gov This activation serves as a compensatory survival mechanism, allowing lymphoma cells to tolerate the high levels of DNA replication stress that would otherwise be lethal in the absence of CHK1 activity. nih.govbiorxiv.orgdntb.gov.ua Targeting this compensatory pathway with a PI3K inhibitor, such as Pictilisib (GDC-0941), has been shown to selectively inhibit the growth of this compound-resistant lymphomas. nih.govnih.gov
Table 1: Upregulation of Compensatory Pathways in this compound Resistance
| Pathway | Mechanism | Cancer Model | Associated this compound | Key Findings |
|---|---|---|---|---|
| Wee1 Kinase | Increased Wee1 expression compensates for CHK1 loss by suppressing CDK1 activity, leading to G2 arrest. | Small Cell Lung Cancer (SCLC) | Prexasertib | Wee1 protein levels correlate with the degree of acquired resistance. nih.gov |
| PI3K/AKT Pathway | Activation of AKT promotes cell survival and inhibits apoptosis, allowing cells to tolerate replication stress. | Eµ-Myc Lymphoma | CCT244747 | Resistant cells show high levels of PI3K/AKT pathway activation. nih.gov |
Alterations in CHK1 Protein Expression or Activity (e.g., Loss of CHK1 Protein, USP1 Downregulation)
Direct alterations that reduce the level or activity of the CHK1 protein itself represent a straightforward mechanism of resistance, as the drug target is effectively removed or rendered inactive.
Loss of CHK1 Protein via USP1 Downregulation : A key mechanism leading to the loss of CHK1 protein involves the downregulation of Ubiquitin-Specific Peptidase 1 (USP1), a deubiquitinase responsible for stabilizing CHK1 by preventing its proteasomal degradation. portlandpress.comnih.gov In lymphoma models, resistance to the this compound CCT244747 was associated with the loss of CHK1 protein expression. researchgate.netportlandpress.com This loss was a direct consequence of significantly downregulated USP1. portlandpress.comnih.gov When USP1 levels are reduced, CHK1 is ubiquitinated and subsequently degraded, making the cell insensitive to CHK1 inhibitors because the target protein is absent. nih.gov This mechanism has been observed in both de novo and acquired resistance models, including in osteosarcoma and hepatocellular carcinoma cell lines, suggesting it is a common resistance strategy. nih.govresearchgate.net Targeting USP1 directly with an inhibitor like ML323 has been shown to reduce tumor burden in sensitive cells, highlighting the therapeutic potential of this pathway. nih.gov
Reduced CHK1 Activity via Claspin Downregulation : Resistance can also arise from reduced CHK1 activity without the complete loss of the protein. This can occur through the downregulation of upstream activators. For instance, in Eµ-Myc lymphomas with a specific mutation (RelA 505A), resistance to CHK1 inhibitors was linked to decreased mRNA expression of Claspin. portlandpress.com Claspin is a crucial adaptor protein required for the ATR-dependent phosphorylation and activation of CHK1 in response to replication stress. biorxiv.org Reduced Claspin expression leads to diminished CHK1 activity, thereby lowering the efficacy of CHK1 inhibitors. portlandpress.com
Bypass Signaling Pathway Activation (e.g., p38MAPK)
Tumor cells can adapt to CHK1 inhibition by activating alternative signaling pathways that promote survival and bypass the cell cycle arrest typically enforced by CHK1. Activation of the p38 Mitogen-Activated Protein Kinase (p38MAPK) pathway has been identified as one such bypass mechanism. nih.govscienceopen.com The p38MAPK pathway is a stress-activated cascade involved in regulating cellular responses to environmental stress and inflammatory cytokines. nih.govcellsignal.com In studies of SCLC cells with acquired resistance to prexasertib, bypass activation of the p38MAPK signaling pathway was observed to contribute to the resistant phenotype. nih.govnih.govresearchgate.net Downregulation of p38MAPK was found to reverse the acquired resistance, confirming its role in cell survival following CHK1 inhibition. nih.govscienceopen.com While CHK1 is a primary mediator of the G2 DNA damage checkpoint, p38MAPK can play a strong prosurvival role during checkpoint arrest, often through the upregulation of anti-apoptotic proteins. nih.gov
Dysfunction in Upstream Regulators (e.g., NF-κB)
Dysfunction in transcriptional regulators that control the expression of key DNA damage response proteins can also drive resistance. The Nuclear Factor κB (NF-κB) family of transcription factors has been shown to have a complex relationship with the CHK1 pathway. nih.govresearchgate.net
In Eµ-Myc lymphoma models, mutations in NF-κB subunits, such as the deletion of c-Rel or a phosphosite mutation in RelA (RelA 505A), resulted in resistance to CHK1 inhibitors. portlandpress.com The deletion of c-Rel leads to the downregulation of USP1, which in turn causes the proteolytic degradation of CHK1 protein, resulting in resistance. nih.govportlandpress.com This establishes a direct regulatory link between NF-κB signaling and the stability of the CHK1 protein itself. Furthermore, CHK1 can phosphorylate and negatively regulate NF-κB, suggesting a feedback loop. portlandpress.com In p53-deficient cancer cells, the persistence of CHK1 activity following DNA damage can lead to the activation of NF-κB, which promotes cellular survival and chemoresistance. nih.govoncotarget.com Therefore, inherent or acquired defects in the NF-κB pathway can fundamentally alter the cellular dependence on CHK1, rendering inhibitors ineffective. portlandpress.com
Table 2: Summary of Acquired Resistance Mechanisms to CHK1 Inhibition
| Category | Specific Mechanism | Molecular Consequence | Observed In |
|---|---|---|---|
| Compensatory Pathways | Wee1 Upregulation | Enforces G2/M checkpoint to allow for DNA repair. | SCLC nih.gov |
| Compensatory Pathways | PI3K/AKT Activation | Promotes cell survival and inhibits apoptosis. | Lymphoma nih.gov |
| CHK1 Alterations | USP1 Downregulation | Leads to proteasomal degradation and loss of CHK1 protein. | Lymphoma, Osteosarcoma nih.gov |
| Bypass Pathways | p38MAPK Activation | Activates a pro-survival stress response pathway. | SCLC scienceopen.com |
| Upstream Regulators | NF-κB (c-Rel) Dysfunction | Downregulates USP1, leading to CHK1 loss. | Lymphoma nih.gov |
Intrinsic Resistance Factors
Intrinsic, or de novo, resistance describes the condition where cancer cells are inherently non-responsive to CHK1 inhibitors without prior drug exposure. This is a common phenomenon, with one study noting that the majority of cell lines in a large panel were primarily insensitive to CHK1 inhibition. nih.gov
Baseline Differences in DNA Repair Capacity
A key factor determining intrinsic sensitivity to CHK1 inhibitors is the cell's inherent capacity to manage DNA damage and replication stress. Tumors with a high dependency on the CHK1 pathway for survival, often due to high levels of oncogene-induced replication stress (e.g., from MYCN amplification) or defects in other DNA repair pathways, are more likely to be sensitive. nih.gov
Genetic Background of Cellular Models
The intrinsic sensitivity or resistance of cancer cells to CHK1 inhibition is significantly influenced by their genetic background. Specific mutations and alterations in key cellular pathways can dictate the cellular response to the abrogation of CHK1 activity. This section explores the genetic determinants of resistance to CHK1 inhibitors as elucidated through various cellular models.
NF-κB Pathway Mutations in Lymphoma Models
Studies utilizing the Eµ-Myc mouse model of B-cell lymphoma have provided significant insights into how the genetic context can confer resistance to CHK1 inhibitors. nih.govresearchgate.netportlandpress.com In this model, the overexpression of the MYC oncogene leads to high levels of replication stress, making the lymphoma cells dependent on CHK1 activity for survival and thus inherently sensitive to CHK1 inhibition. nih.gov However, specific mutations within the NF-κB pathway have been shown to reverse this sensitivity, leading to robust resistance.
Two key genetic alterations in NF-κB subunits have been demonstrated to induce resistance to CHK1 inhibitors in the Eµ-Myc lymphoma model:
c-Rel knockout (cRel-/-): Lymphomas arising in Eµ-Myc mice with a genetic knockout of the c-Rel NF-κB subunit exhibit resistance to CHK1 inhibitors. nih.gov This resistance is attributed to a significant reduction in CHK1 protein levels. The underlying mechanism involves the downregulation of USP1, a deubiquitinase responsible for stabilizing CHK1. researchgate.net
RelA T505A point mutation: A point mutation in the RelA subunit at threonine 505 (RelAT505A) also confers resistance to CHK1 inhibitors in Eµ-Myc lymphomas. nih.govportlandpress.com Unlike the c-Rel knockout, this mutation does not lead to a loss of CHK1 protein. Instead, it results in decreased CHK1 activity due to the reduced expression of Claspin, an essential adaptor protein for CHK1 activation by ATR. nih.govportlandpress.comaacrjournals.org
In both of these NF-κB mutant models, the lymphoma cells bypass their dependency on CHK1 by upregulating pro-survival signaling pathways, such as the PI3K/AKT and RHO/RAC/PAK pathways. portlandpress.com This compensatory mechanism allows the cells to cope with the high levels of replication stress despite the compromised CHK1 function.
| Cellular Model | Genetic Alteration | Mechanism of Resistance | Key Findings |
|---|---|---|---|
| Eµ-Myc Lymphoma | c-Rel knockout (cRel-/-) | Loss of CHK1 protein via USP1 downregulation | Resistant to CHK1 inhibitors; upregulation of PI3K/AKT pathway |
| Eµ-Myc Lymphoma | RelA T505A point mutation | Reduced CHK1 activity via Claspin downregulation | Resistant to CHK1 inhibitors; upregulation of PI3K/AKT and RHO/RAC/PAK pathways |
p53 and p21 Status
The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are critical regulators of the cell cycle and DNA damage response. Their status is a key determinant of cellular sensitivity to CHK1 inhibitors, particularly when used in combination with DNA-damaging agents.
Generally, cancer cells with a defective G1 checkpoint, often due to p53 mutations, are more reliant on the S and G2/M checkpoints, which are regulated by the ATR-CHK1 pathway. This dependency suggests that p53-deficient tumors should be more sensitive to CHK1 inhibition. However, the role of p21 adds another layer of complexity.
Studies have shown that loss of p21 can significantly sensitize cells to the lethal effects of combined DNA damage and CHK1 inhibition, even in a p53-null background. nih.gov This indicates a p53-independent protective role for p21. Therefore, tumors with low p21 levels, regardless of their p53 status, are predicted to be more susceptible to therapies combining CHK1 inhibitors with genotoxic agents. nih.gov In some cellular contexts, the depletion of CHK1 in combination with replication stress can lead to a robust apoptotic response in p21-deficient cells. nih.gov
| Cellular Model | Genetic Status | Response to CHK1 Inhibition (with DNA damage) |
|---|---|---|
| Normal and Tumor Cells | p53 wild-type, p21 wild-type | Protected from apoptosis |
| Normal and Tumor Cells | p53 null, p21 wild-type | Partially protected by basal p21 |
| Normal and Tumor Cells | p21 null | Highly sensitized to apoptosis |
Other Genetic Determinants of Sensitivity
Beyond the NF-κB and p53/p21 pathways, other genetic factors have been identified as modulators of the response to CHK1 inhibitors.
DNA Polymerase B-Family: A synthetic lethal relationship exists between the inhibition of CHK1 and the loss of function of B-family DNA polymerases (e.g., POLA1, POLE, POLE2). nih.gov Silencing these polymerases sensitizes human lung and colorectal cancer cell lines to CHK1 inhibitors, leading to increased replication stress, DNA damage, and apoptosis. nih.gov This suggests that tumors with inherently low expression of these DNA polymerases may be more susceptible to single-agent CHK1 inhibition.
Thioredoxin System: A genome-wide screen identified thioredoxin 1 (Trx1) as a novel determinant of sensitivity to CHK1 inhibitors. nih.gov Depletion of Trx1 or thioredoxin reductase 1 (TrxR1) in non-small cell lung cancer cells increases their sensitivity to CHK1 inhibition by elevating replication stress and activating the ATR-CHK1 pathway. nih.gov
mTORC1 and DNA-PKcs: In p53-mutant colon cancer cells, inhibition of mTORC1 has been shown to synergize with CHK1 inhibition. nih.govresearchgate.net This is associated with the downregulation of proteins involved in homologous recombination repair. Furthermore, cells deficient in DNA-PKcs have demonstrated increased resistance to CHK1 inhibitors, with CHK1 expression correlating with DNA-PKcs expression in various cancers. nih.govresearchgate.net
MYC Overexpression: As seen in the Eµ-Myc lymphoma model, overexpression of MYC family oncogenes can create a dependency on the CHK1 pathway due to heightened replication stress. This can render cancer cells, such as those in small-cell lung cancer, more sensitive to CHK1 inhibition. nih.govnih.gov
| Genetic Factor | Cellular Context | Impact on this compound Sensitivity |
|---|---|---|
| Low B-family DNA polymerase expression | Lung and colorectal cancer | Increased sensitivity |
| Depletion of Trx1 or TrxR1 | Non-small cell lung cancer | Increased sensitivity |
| DNA-PKcs deficiency | Various cancers | Increased resistance |
| MYC overexpression | Lymphoma, small-cell lung cancer | Increased sensitivity |
Acquired Resistance in Cellular Models
In addition to intrinsic resistance, cancer cells can acquire resistance to CHK1 inhibitors over time. For instance, the mantle cell lymphoma cell line JEKO-1, which is initially sensitive to the this compound PF-00477736, was used to generate a resistant cell line (JEKO-1 R) through continuous exposure to the drug. semanticscholar.org The development of such resistant cell lines provides valuable tools for investigating the molecular mechanisms of acquired resistance.
Synthetic Lethality with Chk1 Inhibition
Principles of Synthetic Lethality in DNA Damage Response
Synthetic lethality is a concept in which the simultaneous loss of two genes results in cell death, while the loss of either gene individually does not. In the context of the DNA Damage Response (DDR), this principle is exploited to selectively kill cancer cells. Many cancer cells have defects in certain DDR pathways, such as a dysfunctional G1/S checkpoint due to p53 mutations. This makes them heavily reliant on other checkpoint pathways, like the S and G2/M checkpoints, which are controlled by the kinase CHK1. nih.gov
CHK1 is a crucial mediator of the DDR, regulating cell cycle progression, DNA damage repair, and DNA replication. researchgate.netnih.gov When cancer cells with a defective G1 checkpoint experience DNA damage, they depend on CHK1 to arrest the cell cycle in the S or G2 phase, allowing time for DNA repair. Inhibition of CHK1 in these cells abrogates this last line of defense, forcing the cells to enter mitosis with damaged DNA, leading to a phenomenon known as mitotic catastrophe and subsequent cell death. nih.gov This selective killing of cancer cells while sparing normal cells with intact G1 checkpoints is the foundational principle of synthetic lethality with CHK1 inhibition.
Genetic Determinants of CHK1 Inhibitor Sensitivity
The sensitivity of cancer cells to CHK1 inhibitors is not uniform and is influenced by the genetic background of the tumor. Several key genetic determinants have been identified that can predict a favorable response to CHK1 inhibition.
p53 and p21 Status as Modulators of Lethality
The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are critical regulators of the G1/S cell cycle checkpoint. nih.govaacrjournals.org In response to DNA damage, p53 activates the transcription of p21, which in turn inhibits cyclin-dependent kinases (CDKs) to halt cell cycle progression. aacrjournals.org
In cancer cells with a wild-type p53, DNA damage can lead to the induction of p21, which can contribute to resistance to CHK1 inhibitors by reinforcing the cell cycle arrest. nih.gov However, many tumors harbor mutations in the TP53 gene, rendering them deficient in the G1 checkpoint. These p53-deficient tumors are particularly dependent on the CHK1-mediated S and G2 checkpoints for survival following DNA damage. nih.govnih.gov Therefore, p53 deficiency is a key determinant of sensitivity to CHK1 inhibitors.
Furthermore, the status of p21 itself, independent of p53, can modulate the response to CHK1 inhibition. Loss of p21 has been shown to sensitize normal and tumor cells to the combination of DNA damage and CHK1 inhibition, suggesting that p21 has a protective role. nih.govaacrjournals.org Even in p53-null cells, basal levels of p21 can offer protection. nih.gov Thus, tumors with low p21 expression, regardless of their p53 status, are predicted to be more susceptible to therapies combining DNA damaging agents with CHK1 inhibitors. nih.gov
| Genetic Marker | Role in this compound Sensitivity | Implication |
| p53 | Loss of p53 function leads to a defective G1 checkpoint, increasing reliance on the CHK1-mediated S and G2 checkpoints. | p53-deficient tumors are generally more sensitive to CHK1 inhibitors. |
| p21 | p21, a downstream target of p53, enforces the G1 checkpoint. Low levels or absence of p21 can increase sensitivity to CHK1 inhibition, even in p53 wild-type or null backgrounds. | Low p21 expression can be a biomarker for sensitivity to CHK1 inhibitors, independent of p53 status. |
B-Family DNA Polymerase Deficiencies (e.g., POLA1, POLE, POLE2)
Recent research has identified a synthetic lethal relationship between CHK1 inhibition and deficiencies in B-family DNA polymerases. researchgate.netnih.gov These polymerases, including POLA1, POLE, and POLE2, are essential for DNA replication.
Large-scale siRNA screens have revealed that silencing of POLA1, POLE, or POLE2 sensitizes non-small cell lung cancer (NSCLC) and colorectal cancer cells to CHK1 inhibitors like SRA737. researchgate.netnih.gov The combined loss of function of CHK1 and these DNA polymerases leads to increased replication stress, DNA damage, and ultimately, apoptosis. researchgate.netnih.gov It has been demonstrated that low protein expression of POLA1, POLE, and POLE2 correlates with increased sensitivity to single-agent CHK1 inhibitors. researchgate.net This suggests that the reduced capacity for DNA replication in these cells makes them more vulnerable to the additional replication stress induced by CHK1 inhibition.
| Gene | Function | Consequence of Deficiency with CHK1 Inhibition |
| POLA1 | Subunit of DNA polymerase alpha, involved in the initiation of DNA replication. | Increased replication stress, DNA damage, and apoptosis. researchgate.net |
| POLE | Catalytic subunit of DNA polymerase epsilon, involved in leading strand synthesis. | Increased replication stress, DNA damage, and apoptosis. researchgate.net |
| POLE2 | Subunit of DNA polymerase epsilon. | Increased replication stress, DNA damage, and apoptosis. researchgate.net |
SLFN11 Deficiency and Replication Stress Response
Schlafen 11 (SLFN11) is a protein that has been identified as a critical factor in the cellular response to replication stress. Expression of SLFN11 has been shown to sensitize cancer cells to a wide range of DNA-damaging agents by inducing a lethal replication block.
In response to replication stress induced by CHK1 inhibitors, SLFN11 binds to stressed replication forks and increases chromatin accessibility. This leads to the activation of immediate early genes and cell cycle arrest genes. Conversely, the absence or deficiency of SLFN11 can lead to resistance to certain DNA-damaging agents. However, SLFN11-deficient cells become more reliant on the ATR/CHK1 pathway to manage replication stress. This creates a synthetic lethal scenario where SLFN11-deficient cells are hypersensitive to CHK1 inhibitors. The loss of SLFN11 function, which occurs in a significant portion of cancers, can therefore serve as a predictive biomarker for sensitivity to CHK1 inhibition.
Mechanistic Basis for Synergistic Lethality with Co-Inhibition
The therapeutic potential of CHK1 inhibitors can be significantly enhanced through combination with other targeted agents, leading to synergistic cell killing. The mechanistic basis for this synergy often involves the simultaneous targeting of complementary pathways within the DNA damage response network.
One of the most promising combinations is the co-inhibition of CHK1 and Poly (ADP-ribose) polymerase (PARP). PARP inhibitors trap PARP on DNA, leading to replication stress. In HR-proficient cells, this stress is managed by the ATR-CHK1 pathway, which also facilitates HR repair. Co-inhibition of CHK1 blocks this adaptive response, leading to an HR-deficient phenotype and inducing synthetic lethality with the PARP inhibitor. nih.govresearchgate.net This combination is particularly effective in tumors that are not intrinsically sensitive to PARP inhibitors alone.
The combination of CHK1 and WEE1 inhibitors has also demonstrated strong synergistic effects. nih.govaacrjournals.org Both kinases are critical regulators of the cell cycle. While CHK1 primarily controls the S and G2/M checkpoints in response to DNA damage, WEE1 is a key inhibitor of mitotic entry. Their simultaneous inhibition leads to a dramatic decrease in the inhibitory phosphorylation of CDKs, causing uncontrolled entry into mitosis with unrepaired DNA damage, resulting in replication catastrophe and apoptosis. aacrjournals.org The synergy arises because CHK1 inhibition increases the loading of the replication initiation factor CDC45, while WEE1 inhibition leads to a greater increase in S-phase CDK activity. The combined inhibition results in a massive, unscheduled initiation of replication and subsequent DNA damage. nih.gov
Co-inhibition of CHK1 and Ataxia Telangiectasia Mutated (ATM) kinase also results in synergistic lethality in cancer cells. nih.gov ATM is a primary sensor of DNA double-strand breaks and is crucial for activating cell cycle checkpoints. The combination of an ATM inhibitor with a this compound synergistically promotes the activation of CDK1 by reducing its inhibitory phosphorylation. This forces cells with DNA damage to prematurely enter mitosis, leading to apoptosis. nih.gov The ATM inhibitor can also suppress the accumulation of 53BP1 at sites of DNA damage, which is involved in DNA repair, further preventing the repair of DNA lesions induced by the this compound.
| Co-inhibited Target | Mechanism of Synergistic Lethality |
| PARP | CHK1 inhibition induces a homologous recombination deficient (HRD) phenotype, creating a synthetic lethal interaction with PARP inhibitors that exploit HRD. nih.govresearchgate.net |
| WEE1 | Simultaneous inhibition of CHK1 and WEE1 leads to uncontrolled CDK activity and unscheduled replication initiation, causing replication catastrophe and apoptosis. nih.govaacrjournals.org |
| ATM | Combined inhibition of ATM and CHK1 synergistically activates CDK1, forcing cells with DNA damage into premature mitosis and inducing apoptosis. nih.gov |
ATR-CHK1 Axis Inhibition
The Ataxia Telangiectasia and Rad3-related (ATR) kinase and CHK1 are key components of the same signaling pathway that responds to replication stress and DNA damage. nih.govnih.gov ATR acts upstream of CHK1, phosphorylating and activating it in response to single-stranded DNA, which often accumulates at stalled replication forks. nih.gov This activation leads to cell cycle arrest and facilitates DNA repair. nih.gov Given their interconnected roles, it was hypothesized that cancer cells, which often experience high levels of replication stress, might become heavily reliant on the ATR-CHK1 pathway for survival. nih.gov
Preclinical studies have demonstrated a synergistic cytotoxic effect when ATR and CHK1 inhibitors are used in combination. nih.govmdpi.com This is considered a cancer-specific synthetic lethality because the combined inhibition leads to replication catastrophe and apoptosis specifically in cancer cells, while normal cells are less affected. nih.govnih.gov The combination of the ATR inhibitor VE-821 and the this compound AZD7762 has been shown to synergistically kill cancer cells in vitro and in vivo. nih.govmdpi.com Mechanistically, the dual inhibition leads to an accumulation of single-stranded DNA, replication fork collapse, and ultimately, synergistic cell death in cancer cells. nih.gov This effect is driven by the dysregulation of replication origin firing, which is normally controlled by both ATR and CHK1. nih.gov
The table below summarizes key findings from a study investigating the combined inhibition of ATR and CHK1.
ATM-CHK1 Pathway Crosstalk
The Ataxia Telangiectasia Mutated (ATM) kinase is another critical component of the DDR, primarily activated by DNA double-strand breaks (DSBs). The ATM-Chk2 and ATR-CHK1 pathways are often viewed as parallel signaling cascades that respond to different types of DNA lesions. nih.gov However, there is significant crosstalk between these pathways. nih.gov In many cancer cells, the ATM-Chk2 pathway is attenuated, leading to an increased reliance on the ATR-CHK1 pathway for survival. mdpi.com
Targeting both ATM and CHK1 simultaneously has been shown to induce synthetic lethality in cancer cells. nih.gov A study demonstrated that the combined treatment with an ATM inhibitor (ATMi) and a this compound (CHK1i) exerted synergistic antitumor effects in colorectal cancer cells at low doses. nih.gov This combination synergistically promotes the activation of cyclin-dependent kinase 1 (CDK1), leading to apoptosis. nih.govnih.gov The inhibition of both pathways appears to prevent an effective compensatory response to DNA damage, ultimately leading to cell death. aacrjournals.org
The table below presents findings on the combined inhibition of ATM and CHK1.
Dual Wee1 and CHK1 Inhibition Effects
Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, acting to inhibit CDK1 and prevent premature entry into mitosis. nih.gov Like CHK1, Wee1 plays a crucial role in allowing cells to repair DNA damage before cell division. Given their distinct but complementary roles in cell cycle control, the dual inhibition of Wee1 and CHK1 has been explored as a potent anti-cancer strategy. nih.govnih.gov
Numerous preclinical studies have demonstrated a strong synergistic effect when Wee1 and CHK1 inhibitors are combined. nih.govashpublications.org This combination has been shown to be effective across a variety of cancer cell lines, including ovarian, melanoma, neuroblastoma, leukemia, and lymphoma. nih.gov The synergistic cytotoxicity is attributed to a massive increase in S-phase DNA damage and a reduction in the ability of cancer cells to survive and form colonies. nih.govoncotarget.com Mechanistically, the dual inhibition leads to a significant decrease in the inhibitory phosphorylation of CDK1 and CDK2, an increase in DNA damage, and the collapse of DNA replication. aacrjournals.org
For instance, the combination of the Wee1 inhibitor MK-1775 (AZD1775) and the this compound AZD7762 or SRA737 has shown synergistic anti-proliferative effects in various cancer models. nih.govnih.gov In acute myeloid leukemia (AML), the combination of MK-1775 and the this compound MK8776 sensitized AML cells to treatment. haematologica.org Similarly, in castration-resistant prostate cancer, the combination of AZD1775 and SRA737 synergistically reduced the viability of cancer cells. nih.govnih.gov
The following table summarizes research findings on the dual inhibition of Wee1 and CHK1.
Biomarker Identification for Chk1 Inhibitor Response
Molecular Markers of CHK1 Inhibitor Sensitivity
Several molecular markers have been identified that indicate a tumor's dependence on the CHK1 pathway for survival, thereby predicting its susceptibility to CHK1 inhibitors.
The autophosphorylation of CHK1 at serine 296 (pChk1 S296) is a direct indicator of CHK1 kinase activity. oncotarget.com High basal levels of pChk1 S296 have been identified as a predictive biomarker for sensitivity to CHK1 inhibitors in several cancer types, including ovarian and triple-negative breast cancer. springermedizin.denih.govresearchgate.netnih.govd-nb.info This constitutive activation of CHK1 suggests an underlying replication stress, making the cells dependent on CHK1 for survival. pnas.org Consequently, tumors with elevated pChk1 S296 expression are often more sensitive to the cytotoxic effects of CHK1 inhibitors. springermedizin.denih.govresearchgate.netnih.govd-nb.info The inhibition of this autophosphorylation event serves as a robust pharmacodynamic biomarker for measuring the direct engagement of the CHK1 target by an inhibitor. oncotarget.comresearchgate.net Studies have shown that a dose-dependent decrease in pChk1 S296 correlates with the induction of DNA damage markers like γH2AX. oncotarget.comresearchgate.net In neuroblastoma, constitutive phosphorylation of CHK1 at both S296 and the ATR-mediated site S345 is associated with sensitivity to CHK1 inhibitors. pnas.orgnih.gov
The expression and functional status of key proteins in the DNA Damage Response (DDR) pathway are significant determinants of sensitivity to CHK1 inhibitors.
p53 and p21: The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are central to the G1/S checkpoint. aging-us.comcambridge.org In cells with functional p53, DNA damage leads to p53-mediated cell cycle arrest, allowing time for DNA repair. aging-us.comcambridge.org However, many cancers harbor mutations in the TP53 gene, rendering the G1/S checkpoint defective. nih.govresearchgate.net These p53-deficient cells become heavily reliant on the S and G2/M checkpoints, which are regulated by CHK1, for survival in the face of DNA damage or replication stress. nih.govresearchgate.net Consequently, loss of p53 function is often associated with increased sensitivity to CHK1 inhibitors, particularly in combination with DNA-damaging agents. nih.govresearchgate.netaacrjournals.org In some contexts, the activation of the ATM-p53-p21 axis can lead to resistance to CHK1 inhibitors. semanticscholar.org Conversely, the combined loss of both p53 and p21 has been shown to create a unique dependence on CHK1 for the G2/M checkpoint, leading to heightened sensitivity to combination therapy with a this compound and chemotherapy. kwiatkowskilab.org
MYCN: The MYCN oncogene is frequently amplified in aggressive cancers like neuroblastoma and small-cell lung cancer. semanticscholar.orgmdpi.comnature.com MYCN overexpression drives hyperproliferation, which in turn leads to significant replication stress. semanticscholar.orgmdpi.comnature.com This oncogene-induced replication stress makes cancer cells "addicted" to the ATR-CHK1 pathway for survival. nature.com As a result, MYCN amplification or high expression levels of MYC protein are strong predictive biomarkers for single-agent activity of CHK1 inhibitors. pnas.orgnature.comnih.govamegroups.org In neuroblastoma, this compound sensitivity has been shown to correlate with total MYC(N) protein levels. pnas.orgnih.gov
pH2AX (phosphorylated H2AX): The phosphorylation of the histone variant H2AX at serine 139, resulting in γH2AX, is a well-established marker of DNA double-strand breaks. oncotarget.comspringermedizin.de The induction of γH2AX following treatment with a this compound indicates the accumulation of lethal DNA damage. oncotarget.comspringermedizin.deresearchgate.net In some cancer types, such as luminal breast cancer, high basal expression of γH2AX can be a predictive marker of sensitivity to CHK1 inhibitors, suggesting pre-existing DNA breakage. springermedizin.deresearchgate.net Furthermore, the increase in γH2AX levels post-treatment serves as a pharmacodynamic biomarker, correlating with the potentiation of chemotherapy by CHK1 inhibitors. nih.gov However, the utility of γH2AX as a predictive biomarker can be dependent on the specific chemotherapeutic agent used in combination. nih.gov
Beyond individual protein markers, specific genetic signatures and mutations have been identified that can predict a favorable response to CHK1 inhibitors.
TP53 Mutations: As mentioned, mutations that inactivate the p53 pathway are a key genetic alteration associated with sensitivity to CHK1 inhibition. nih.govresearchgate.net This is because the loss of the p53-dependent G1 checkpoint increases reliance on the CHK1-dependent S and G2 checkpoints. nih.govnih.govresearchgate.netkwiatkowskilab.org This synthetic lethal relationship has been observed in various cancers, including triple-negative breast cancer and bladder cancer. nih.govkwiatkowskilab.org However, some studies have reported a lack of clear correlation between p53 deficiency and response, suggesting other factors are also at play. researchgate.net
Replication Stress Signatures: Gene expression signatures indicative of high replication stress have been associated with sensitivity to CHK1 inhibitors. oncotarget.commedrxiv.org These signatures often include the upregulation of genes involved in the E2F pathway, G2/M checkpoint, and mitotic spindle assembly. oncotarget.commedrxiv.orgresearchgate.net For example, high expression of genes like POLA1, POLE, and GINS3, which are involved in DNA replication, has been linked to a lack of clinical benefit from CHK1 inhibition, suggesting they may be markers of resistance. nih.govresearchgate.net Conversely, loss-of-function mutations in genes like FBXW7, which leads to increased cyclin E1 levels and subsequent replication stress, can enhance sensitivity to CHK1 inhibitors. oncotarget.com
Other Genetic Alterations:
MYC/MYCN Amplification: As a driver of replication stress, amplification of MYC or MYCN is a significant genetic marker for this compound sensitivity. nature.comnih.govresearchgate.net
BRCA1/2 Mutations: While PARP inhibitors are the primary targeted therapy for tumors with BRCA mutations, CHK1 inhibitors have shown activity in PARP inhibitor-resistant BRCA-mutant cancers. medrxiv.orgmedrxiv.org
Chromosome 11q Loss: In neuroblastoma, the loss of chromosome arm 11q, which harbors several DDR genes including ATM and CHK1, sensitizes cells to CHK1 inhibitors, especially when co-occurring with MYCN amplification. researchgate.net
| Biomarker Category | Specific Marker | Association with CHK1i Sensitivity | Cancer Type Examples |
| Phosphorylation Status | pChk1 (S296) | High basal levels predict sensitivity | Ovarian, Triple-Negative Breast Cancer, Neuroblastoma springermedizin.deresearchgate.netpnas.org |
| DDR Proteins | p53 (mutant/deficient) | Increased sensitivity | Triple-Negative Breast Cancer, Bladder Cancer, Head and Neck Squamous Cell Carcinoma nih.govaacrjournals.orgkwiatkowskilab.org |
| p21 (deficient) | Increased sensitivity, especially with p53 loss | Bladder Cancer kwiatkowskilab.org | |
| MYCN/cMYC (high expression/amplification) | Increased sensitivity | Neuroblastoma, Small-Cell Lung Cancer nature.comnih.gov | |
| pH2AX (γH2AX) | High basal levels or induction post-treatment predicts sensitivity | Luminal Breast Cancer, Colon Cancer springermedizin.denih.gov | |
| Genetic Signatures | Replication Stress Signature (e.g., high E2F/G2M/SAC) | High signature score predicts sensitivity | Pan-cancer oncotarget.commedrxiv.org |
| TP53 mutations | Increased sensitivity | Triple-Negative Breast Cancer, Bladder Cancer nih.govkwiatkowskilab.org | |
| MYCN amplification | Increased sensitivity | Neuroblastoma pnas.orgresearchgate.net | |
| FBXW7 loss-of-function | Increased sensitivity | Pan-cancer oncotarget.com | |
| Chromosome 11q loss | Increased sensitivity (especially with MYCN amplification) | Neuroblastoma researchgate.net |
Methodologies for Biomarker Discovery
The identification of these predictive biomarkers has been facilitated by various high-throughput screening and profiling techniques.
RNA interference (RNAi) screening has been a powerful tool for identifying synthetic lethal interactions with CHK1 inhibition. nih.govtandfonline.comaacrjournals.org In these screens, libraries of small interfering RNAs (siRNAs) are used to systematically knock down the expression of individual genes in cancer cell lines, which are then treated with a this compound. aacrjournals.orgaacrjournals.org Genes whose knockdown significantly enhances the cytotoxic effect of the this compound are identified as potential targets for combination therapy or as biomarkers of sensitivity.
For instance, a comprehensive loss-of-function screen of the protein kinome in neuroblastoma identified the depletion of CHK1 itself as highly cytotoxic, highlighting the dependency of these tumors on this kinase. pnas.orgnih.gov Other screens have identified that knocking down components of the DNA replication machinery, such as the B-family DNA polymerases (POLA1, POLE, POLE2), sensitizes cancer cells to CHK1 inhibition. aacrjournals.org Similarly, an siRNA screen identified Wee1 kinase as a key determinant of sensitivity, suggesting a synergistic effect when both CHK1 and Wee1 are inhibited. tandfonline.comaacrjournals.org These unbiased screens are crucial for uncovering novel genetic vulnerabilities that can be exploited therapeutically. aacrjournals.org
Proteomic and phosphoproteomic profiling techniques provide a global view of the protein expression and phosphorylation status within a cell, offering insights into the signaling pathways that determine drug response. nih.govamegroups.orgkuleuven.be Reverse Phase Protein Array (RPPA) is one such high-throughput method that has been used to analyze protein levels in large panels of cancer cell lines treated with CHK1 inhibitors. nih.govbmj.com
By comparing the proteomic profiles of sensitive versus resistant cell lines, researchers can identify proteins whose expression levels correlate with drug response. nih.govamegroups.org For example, proteomic analysis of small-cell lung cancer cell lines identified high cMYC protein expression as one of the top markers associated with sensitivity to the this compound LY2606368. nih.gov In another study, proteomic profiling helped identify AXL-mediated activation of CHK1 as a resistance mechanism to WEE1 inhibition, demonstrating the complex interplay of signaling pathways. amegroups.org Furthermore, quantitative phosphoproteomic screening has been employed to find novel and more sensitive pharmacodynamic biomarkers for ATR inhibitors, which act upstream of CHK1, highlighting the potential of this approach for the entire DDR inhibitor class. kuleuven.be
Gene Expression Analysis
Gene expression profiling has emerged as a critical tool for identifying biomarkers that can predict the response of tumors to CHK1 inhibitors. By analyzing the transcriptomic landscape of cancer cells, researchers can uncover gene signatures associated with either sensitivity or resistance to these therapeutic agents. This approach provides valuable insights into the molecular mechanisms underlying drug response and aids in the identification of patient populations most likely to benefit from this compound therapy.
Gene Signatures of Sensitivity
Transcriptomic analyses of pan-cancer cell line panels have revealed that a gene signature related to the E2F transcription factor targets, G2/M checkpoint, and mitotic spindle assembly checkpoint (SAC) is strongly associated with sensitivity to the this compound prexasertib (B560075). oncotarget.com Inspection of the genes within this signature shows that many are involved in the replication fork and the ATR-CHK1 pathway, and are targets of E2F transcription factors. oncotarget.com Examples of genes associated with prexasertib sensitivity include those encoding for replication fork components like MCMs and RPA2, as well as CHK1 pathway activation components such as TIMELESS, CLSPN, CHEK1, CDC25A, and WEE1. oncotarget.com
Furthermore, studies have linked sensitivity to CHK1 inhibitors with high levels of replication stress. nih.govnih.gov For instance, high expression of c-Myc, an oncogene known to induce replication stress, is associated with hypersensitivity to pharmacological CHK1 and ATR inhibition in medulloblastoma cells. unimedizin-mainz.de In these c-Myc high cells, CHK1 inhibition led to a decrease in c-Myc protein levels and an increase in the expression of p21 and GADD45A mRNA. unimedizin-mainz.de
In the context of breast cancer, particularly triple-negative breast cancer (TNBC), sensitivity to CHK1 inhibitors like V158411, PF-477736, and AZD7762 has been observed. springermedizin.de While specific gene expression signatures for sensitivity in this subtype are still being fully elucidated, the general principle of targeting cells with high replication stress or defects in DNA damage repair pathways holds true. springermedizin.de
A study using the Eµ-MYC mouse model of B-cell lymphoma found that wild-type lymphomas, which are highly responsive to the this compound CCT244747, showed an upregulation of DNA damage and cell cycle responsive genes upon treatment. aacrjournals.org This is consistent with an S-phase cell cycle arrest in response to the DNA damage induced by the inhibitor. aacrjournals.org
The table below summarizes key genes and pathways associated with sensitivity to CHK1 inhibitors.
Table 1: Gene Signatures Associated with Sensitivity to CHK1 Inhibitors
| Gene/Pathway Signature | Associated this compound(s) | Cancer Type(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| E2F/G2M/SAC Signature | Prexasertib | Pan-cancer | Encompasses genes involved in replication fork and ATR-CHK1 pathway activation. | oncotarget.com |
| High c-Myc Expression | AZD7762 | Medulloblastoma | High c-Myc levels lead to increased replication stress and hypersensitivity to CHK1 inhibition. | unimedizin-mainz.de |
| Upregulation of DNA Damage Response Genes | CCT244747 | B-cell Lymphoma | Indicates an S-phase arrest in response to inhibitor-induced DNA damage. | aacrjournals.org |
| High CHEK1 Expression | Elimusertib (ATR inhibitor) | Various | Correlates with greater sensitivity to ATR inhibition, a related pathway. | nih.gov |
| CCNE1, CCNE2, E2F1, E2F2 | Prexasertib | Pan-cancer | Associated with active replication origin firing and sensitivity. | researchgate.net |
Gene Signatures of Resistance
Conversely, gene expression analysis has also been instrumental in identifying mechanisms of both intrinsic and acquired resistance to CHK1 inhibitors. A prominent finding is the association of high expression levels of DNA replication-related genes, such as POLA1, POLE, and GINS3 , with a lack of clinical benefit from prexasertib in patients with high-grade serous ovarian carcinoma. researchgate.netnih.gov Preclinical experiments have further shown that silencing POLA1 can increase the cytotoxicity of CHK1 inhibitors in platinum-resistant ovarian cancer cell lines. researchgate.netnih.gov
In a model of acquired resistance, lung cancer cells (NCI-H520R) that became resistant to prexasertib showed a significant alteration in their transcriptional profile, with 1,999 genes being upregulated and 2,052 genes downregulated by more than 1.5-fold. oncotarget.com Interestingly, these resistant cells exhibited an upregulated expression of the same E2F/G2M/SAC signature that is associated with sensitivity in treatment-naive cells. oncotarget.com This suggests that mechanisms that protect cells from oncogene-induced replication stress can also shield them from the stress induced by CHK1 inhibition, leading to resistance. oncotarget.comnih.govnih.gov
Furthermore, innate immunity genes have been identified as being associated with resistance to prexasertib. oncotarget.comnih.govnih.gov In the Eµ-MYC lymphoma model, resistance to CCT244747 was observed in lymphomas with mutations in NF-κB subunits, which correlated with a loss of Claspin (CLSPN) expression and an inhibition of CHK1 activity. aacrjournals.org These resistant lymphomas did not show the upregulation of DNA damage and cell cycle responsive genes seen in the sensitive tumors. aacrjournals.org
Resistance to the this compound MK-8776 has been associated with a failure to dephosphorylate and activate CDK2. biorxiv.org In osteosarcoma cells with acquired resistance to CCT244747, a downregulation of the deubiquitinase USP1 was observed, which in turn led to a decrease in CHK1 protein levels. biorxiv.org
The table below details gene signatures linked to resistance to CHK1 inhibitors.
Table 2: Gene Signatures Associated with Resistance to CHK1 Inhibitors
| Gene/Pathway Signature | Associated this compound(s) | Cancer Type(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| High POLA1, POLE, GINS3 Expression | Prexasertib | High-Grade Serous Ovarian Carcinoma | Associated with a lack of clinical benefit. | researchgate.netnih.gov |
| Upregulated E2F/G2M/SAC Signature (in acquired resistance) | Prexasertib | Lung Cancer | Protects cells from this compound-induced stress. | oncotarget.com |
| Innate Immunity Genes | Prexasertib | Pan-cancer | Associated with resistance to prexasertib. | oncotarget.com |
| NF-κB pathway mutations (leading to low CLSPN) | CCT244747 | B-cell Lymphoma | Loss of Claspin expression inhibits CHK1 activity. | aacrjournals.org |
| Downregulation of USP1 | CCT244747 | Osteosarcoma | Leads to decreased CHK1 protein levels. | biorxiv.org |
| Upregulation of NOTCH signaling genes (NOTCH1, NOTCH2, NOTCH3, etc.) | Prexasertib | Head and Neck Squamous Cell Carcinoma | Prexasertib was found to downregulate these genes, suggesting their role in sensitivity. | aacrjournals.org |
Strategies for Chk1 Inhibitor Discovery and Development
High-Throughput Screening Approaches
High-throughput screening (HTS) has been a cornerstone in the initial identification of CHK1 inhibitor scaffolds. acs.org This involves testing large libraries of chemical compounds for their ability to inhibit CHK1 activity.
Biochemical Assay Development for CHK1 Inhibition
A variety of biochemical assays have been developed to facilitate HTS for CHK1 inhibitors. These assays are designed to measure the enzymatic activity of CHK1 and its inhibition by test compounds in a high-throughput format.
One common approach is the use of homogeneous time-resolved fluorescence (HTRF) assays. rsc.org These assays typically involve a kinase, a substrate (often a peptide), and ATP. The phosphorylation of the substrate by the kinase is detected using a specific antibody labeled with a fluorescent donor, and a second antibody or streptavidin labeled with a fluorescent acceptor. Inhibition of the kinase results in a decreased fluorescence signal. For instance, a multi-step HTRF assay was performed in a 1526-well plate format for HTS using a high concentration of compounds (50 µM) to detect even low-potency hits. rsc.org
Another widely used method is the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology. This bead-based assay measures the phosphorylation of a biotinylated peptide substrate by CHK1. acs.orgrsc.org A high-concentration AlphaScreen biochemical assay was instrumental in a template screening strategy, where it was used for the primary detection of hits. acs.org
ELISA-based assays have also been employed to measure CHK1 activity. aacrjournals.orgoncotarget.com For example, an ELISA was used to assess the inhibition of CHK1-mediated phosphorylation of a Cdc25C peptide. nih.gov The mitosis induction assay (MIA) , an ELISA-based cellular assay, measures the functional inhibition of CHK1 by assessing the abrogation of the G2 checkpoint. aacrjournals.org
The development of these robust biochemical assays has been crucial for screening large compound libraries and identifying initial hits for further optimization. acs.org
Cell-Based Phenotypic Screens
In addition to biochemical assays, cell-based phenotypic screens have proven to be a powerful tool for discovering CHK1 inhibitors. These screens assess the effect of compounds on cellular processes that are dependent on CHK1 activity.
A key advantage of phenotypic screening is the ability to identify compounds that act on the target within a cellular context, potentially revealing novel mechanisms of action. nih.gov For example, a high-content, cell-based screen for the induction of γ-H2AX, a marker for double-strand DNA breaks, was developed to optimize CHK1 inhibitors. aacrjournals.orgaacrjournals.org This functional approach allowed for the identification of compounds with the desired cellular phenotype.
Another phenotypic screening strategy involved a high-content imaging screen to identify compounds that inhibit the hydroxyurea-induced phosphorylation of CHK1 at Ser345. nih.gov This screen successfully identified small molecules that disable ATR-Chk1 function without directly inhibiting ATR catalytic activity. nih.gov
Furthermore, high-throughput screening using siRNA libraries has been used to identify genes that are synthetically lethal with CHK1, providing insights into potential combination therapies. aacrjournals.org This approach identified the Wee1 tyrosine kinase as a significant gene in synthetic lethality with CHK1. aacrjournals.org
Cell-based assays are also critical for confirming the on-target activity of inhibitors identified through biochemical screens. For instance, the ability of inhibitors to abrogate a DNA damage-dependent G2/M cell cycle arrest in cancer cell lines is a common secondary assay. rsc.org The cytotoxicity of the inhibitors is also assessed in the same cell line to determine selectivity. rsc.org
Structure-Guided Drug Design and Fragment-Based Drug Discovery
Structure-guided drug design and fragment-based drug discovery (FBDD) have become indispensable strategies for the development of potent and selective CHK1 inhibitors. rsc.orgdiscoveryontarget.com These approaches leverage detailed structural information of the CHK1 kinase domain to design and optimize inhibitors with improved properties.
Rational Design of ATP-Competitive Inhibitors
The vast majority of CHK1 inhibitors are ATP-competitive, binding to the ATP-binding site of the kinase. nih.govacs.org The availability of the crystal structure of the CHK1 kinase domain has been instrumental in the rational design of these inhibitors. acs.orgacs.org
The ATP-binding site of CHK1 presents several key features that can be exploited for inhibitor design. These include:
The hinge region: Inhibitors typically form hydrogen bonds with the backbone amides of residues in the hinge region, such as Glu85 and Cys87. nih.govacs.org
The ribose pocket: This pocket can accommodate polar substituents of the inhibitor. nih.gov
A water-filled pocket: The presence of a network of water molecules in a back pocket provides an opportunity for designing inhibitors that can displace or interact with these waters to gain potency and selectivity. nih.govrsc.org
Rational design efforts have focused on creating molecules that make optimal interactions with these features. For example, the design of inhibitors with a pendant primary amine that forms a network of polar interactions in the ribose pocket has been a successful strategy. acs.org
Fragment Elaboration and Scaffold Morphing Techniques
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel this compound scaffolds. rsc.orgnih.gov This method involves screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to the target protein. nih.gov These initial fragment hits are then optimized into more potent lead compounds through a process of fragment elaboration or growing. discoveryontarget.comrsc.org
Fragment elaboration involves adding chemical functionalities to the initial fragment to improve its binding affinity and other properties. rsc.org Structure-guided design, often using X-ray crystallography, plays a crucial role in guiding this process. discoveryontarget.comnih.gov
Scaffold morphing is another key technique used in the optimization of fragment-derived hits. nih.govacs.org This involves making significant changes to the core chemical structure (scaffold) of the inhibitor while retaining key binding interactions. nih.govacs.org This strategy can be used to improve potency, selectivity, and physicochemical properties, as well as to navigate around existing intellectual property. nih.govacs.org For example, the optimization of pyrazolopyridine inhibitors of CHK1 involved multiple scaffold morphing steps, progressing through tricyclic structures to ultimately yield potent and selective isoquinoline (B145761) inhibitors. nih.govacs.orgnih.gov A notable example of scaffold morphing involved the transition from a purine (B94841) template hit to a pyrazolopyridine lead. nih.gov
The combination of fragment-based screening, fragment elaboration, and scaffold morphing, all guided by structural biology, has proven to be a highly effective strategy for the discovery of clinical candidate CHK1 inhibitors. nih.govrsc.orgacs.org
Crystallographic Analysis of Inhibitor-CHK1 Interactions
X-ray crystallography has been a pivotal technology in the discovery and development of CHK1 inhibitors. acs.orgacs.org The determination of crystal structures of CHK1 in complex with inhibitors provides a detailed, atomic-level understanding of how these molecules bind to the kinase. acs.orgacs.orgacs.org
This structural information is invaluable for:
Validating hits from screening campaigns: Crystallography can confirm that a hit compound binds to the intended target and reveals its binding mode. acs.orgrsc.org
Guiding structure-based drug design: By visualizing the interactions between an inhibitor and the CHK1 active site, medicinal chemists can rationally design modifications to improve potency and selectivity. acs.orgacs.org
Understanding the basis of selectivity: Comparing the crystal structures of an inhibitor bound to CHK1 and other kinases can reveal the structural determinants of selectivity. acs.org
Facilitating fragment elaboration and scaffold morphing: Crystal structures provide the blueprint for how to grow a fragment or modify a scaffold to achieve better binding. rsc.orgacs.org
For example, the crystal structure of a purine-derived fragment bound to CHK1 confirmed the expected hydrogen bonding interactions with the hinge region. acs.org Similarly, the crystallographic analysis of a series of pyrazolopyridine and isoquinoline inhibitors guided their optimization into potent and selective compounds. acs.org The crystal structure of SAR-020106 bound to CHK1 revealed extensive contacts that contributed to its high potency and selectivity. nih.gov
Optimization Strategies for this compound Potency and Selectivity
The discovery and development of Checkpoint Kinase 1 (CHK1) inhibitors have centered on optimizing two critical parameters: potency and selectivity. High potency is essential to ensure that the inhibitor can effectively modulate its target at therapeutic concentrations. Simultaneously, high selectivity is crucial to minimize off-target effects and potential toxicities that could arise from inhibiting other kinases, particularly those with high structural homology or opposing biological functions. acs.orgresearchgate.net Medicinal chemistry campaigns have employed a variety of sophisticated strategies, including structure-based drug design and multiparameter optimization, to refine lead compounds into clinical candidates. arxiv.orgacs.org
A central challenge in this process is balancing the various properties required for a successful drug. For instance, increasing lipophilicity can sometimes enhance potency but may also lead to undesirable effects such as increased inhibition of the hERG ion channel or poor metabolic stability. acs.orgacs.org Therefore, optimization is an iterative process of fine-tuning the molecular structure to achieve a profile that combines potent enzymatic inhibition, selective activity in a cellular context, and favorable pharmacokinetic properties. acs.org
Selectivity against Related Kinases (e.g., CHK2, CDK1)
Achieving high selectivity for CHK1 is a primary objective in the development of these inhibitors. The two most important kinases to avoid are the closely related Checkpoint Kinase 2 (CHK2) and the critical cell cycle engine, Cyclin-Dependent Kinase 1 (CDK1). acs.orgrsc.org
Inhibition of CHK2 has been suggested to be detrimental to the therapeutic goal of potentiating DNA-damaging agents. acs.org Furthermore, inhibiting CDK1 can confound the desired biological outcome, as CHK1 inhibition is intended to abrogate the G2 checkpoint and force premature mitotic entry, a process driven by CDK1 activation. rsc.orgaacrjournals.org Concurrent inhibition of CDK1 would antagonize this effect. oncotarget.com
Several strategies have been successfully employed to engineer CHK1 selectivity:
Structure-Based Design and Scaffold Morphing: Understanding the structural differences between the ATP-binding pockets of CHK1 and CHK2 has been instrumental. rsc.org Researchers have utilized X-ray crystal structures to guide the design of inhibitors that exploit these differences. nih.gov For example, the development of SAR-020106 involved "scaffold morphing," where the initial pyrazolopyridine fragment was evolved through several chemical scaffolds to an isoquinoline core. nih.govacs.orgnih.gov This structure-guided evolution allowed for the optimization of interactions with CHK1-specific residues, leading to high affinity and selectivity over CHK2. rsc.orgnih.gov
Targeting Specific Residues and Interactions: The inhibitor CCT245737, a 2-amino-pyrazine-5-carbonitrile derivative, was designed to achieve potent CHK1 inhibition with exceptional selectivity. oncotarget.com It demonstrated over 1,000-fold selectivity against both CHK2 and CDK1. oncotarget.comnih.gov This high degree of selectivity was achieved by optimizing the ligand's interactions within the CHK1 active site. oncotarget.com Similarly, the development of CCT244747 also yielded a highly selective compound with over 1,000-fold selectivity versus CHK2 and CDK1. aacrjournals.org
Systematic Chemical Modification: In the development of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles, researchers systematically varied substituents to enhance selectivity. For compound 20 in this series, a 1-methylpyrazole (B151067) group was found to be a favorable replacement for an ester, maintaining high potency and selectivity for CHK1 over CHK2 and CDK1. acs.org
In contrast, some earlier inhibitors like AZD7762 were developed as potent inhibitors of both CHK1 and CHK2. researchgate.netmdpi.com However, subsequent research has largely focused on developing highly selective CHK1 inhibitors to achieve a more targeted therapeutic effect. acs.orgpatsnap.com
Cellular Potency Enhancement
Translating potent enzymatic inhibition into effective cellular activity is a significant hurdle in drug development. Cellular potency reflects not only the inhibitor's affinity for its target but also its ability to cross the cell membrane, accumulate at sufficient intracellular concentrations, and engage with the target in a complex cellular environment. acs.org
Optimization strategies often focus on improving a compound's physicochemical properties to enhance its cellular efficacy. Key approaches include:
Multiparameter Optimization: The development of CCT245737 involved a multiparameter optimization approach where cellular mechanism-of-action assays were used throughout the process. acs.org This allowed for an integrated assessment of compound selectivity and potency in a more biologically relevant context. acs.org Researchers found that a single substituent vector directed away from the kinase active site was a key driver of selective cellular efficacy. acs.org
Balancing Lipophilicity and Basicity: In the series leading to CCT245737, both CHK1 potency and off-target hERG inhibition were found to be dependent on lipophilicity and basicity. acs.org By carefully modifying the structure, such as incorporating a morpholin-2-yl-methyl group in compound 12 of the series, chemists were able to enhance biochemical potency while minimizing hERG inhibition. acs.org This careful balancing act is crucial for improving the cellular therapeutic index.
Structure-Activity Relationship (SAR) for Cellular Activity: During the optimization of a pyrazine (B50134) series, variation of a pyridine (B92270) 4-substituent showed that a 4-aminomethyl group was more favorable for cellular activity than other groups like dimethylamino or methoxy. acs.org This highlights how specific chemical modifications can directly impact cellular performance.
Bridging the Biochemical-to-Cellular Gap: It is common to observe a differential between high biochemical potency and lower cellular potency. acs.org For instance, the isoquinoline compound SAR-020106 was developed to have potent activity in cellular assays, where it effectively abrogated the DNA damage-induced S/G2 checkpoint and potentiated the cytotoxicity of chemotherapy agents. rsc.org The ability of an inhibitor to induce a clear cellular phenotype, such as checkpoint abrogation or enhancement of DNA damage, is a critical measure of its functional potency. aacrjournals.orgoncotarget.com For example, CCT245737 potently inhibited cellular CHK1 activity, which was demonstrated by its ability to inhibit genotoxic-induced CHK1 autophosphorylation and enhance the cytotoxicity of agents like gemcitabine (B846) and SN38 in multiple tumor cell lines. oncotarget.comnih.gov
Ultimately, the goal is to identify compounds that not only potently inhibit the CHK1 enzyme but also effectively disrupt the CHK1 signaling pathway within cancer cells, leading to the desired biological consequences of cell cycle checkpoint abrogation and potentiation of DNA-damaging therapies. aacrjournals.orgnih.gov
Compound Data
Future Research Directions in Chk1 Inhibitor Biology
Elucidation of Undiscovered CHK1 Regulatory Networks
While the core functions of CHK1 in the ATR-CHK1 pathway are well-established, a complete understanding of its regulatory networks remains elusive. wikipedia.org Future research will likely focus on several key areas:
Upstream Regulators Beyond ATR: While ATR is the primary activator of CHK1, other kinases such as PKB/AKT, MAPKAPK, and p90/RSK can also activate it independently of ATR. wikipedia.org Further investigation into these alternative activation pathways is crucial, as they may present novel therapeutic targets to modulate CHK1 activity. The discovery that the Scc1 subunit of cohesin can activate CHK1 in zygotes suggests that other, as-yet-unidentified proteins may regulate CHK1 in different cellular contexts. wikipedia.org
Downstream Effectors and Novel Functions: CHK1's role extends beyond cell cycle arrest through the phosphorylation of Cdc25 family proteins. molbiolcell.org It has been implicated in DNA repair by activating factors like RAD51 and FANCE. wikipedia.org Additionally, CHK1 is involved in the mitotic spindle checkpoint by phosphorylating Aurora-B. nih.gov Unraveling the full spectrum of CHK1 substrates and their functional consequences will provide a more comprehensive picture of its cellular roles. For instance, the translocation of CHK1 to the nucleolus after DNA damage suggests a role in regulating cell cycle progression through interactions with proteins like fibrillarin. nih.gov Further studies are needed to identify the signals that trigger this translocation and the specific functions of nucleolar CHK1. nih.gov
Regulation by Protein-Protein Interactions and Post-Translational Modifications: The activity of CHK1 is regulated by more than just phosphorylation. The identification of Chk1-S, a splice variant that acts as an endogenous inhibitor of CHK1, opens up new avenues for research into the regulation of CHK1 activity. pnas.org Understanding how the interaction between CHK1 and Chk1-S is modulated could lead to new therapeutic strategies. Furthermore, the interplay of other post-translational modifications, such as ubiquitination and sumoylation, in regulating CHK1 stability and function is an area ripe for exploration. researchgate.net
Novel Combination Strategies Exploiting Synthetic Lethality
A cornerstone of CHK1 inhibitor therapy is the concept of synthetic lethality, where the combination of a this compound with another agent is lethal to cancer cells but not to normal cells. Future research will continue to explore and refine these combination strategies:
Targeting Parallel DNA Damage Response Pathways: Combining CHK1 inhibitors with inhibitors of other DDR pathways, such as PARP or ATR, has shown preclinical promise. researchgate.netmdpi.com For instance, simultaneous inhibition of ATR and CHK1 has been shown to be synthetically lethal in various solid tumor models. mdpi.com The rationale is that cancer cells, often deficient in one DDR pathway, become hyper-dependent on the remaining pathways for survival.
Exploiting Oncogene-Induced Replication Stress: Cancers driven by certain oncogenes, such as MYC, exhibit high levels of replication stress, making them particularly vulnerable to CHK1 inhibition as a single agent. oncotarget.com Future studies will likely focus on identifying other oncogenic drivers that create a synthetic lethal dependency on CHK1 and developing combination therapies that exacerbate this replication stress.
Combining with Chemotherapy and Radiotherapy: CHK1 inhibitors have been shown to potentiate the effects of DNA-damaging chemotherapeutic agents like gemcitabine (B846) and platinum-based drugs. researchgate.netmdpi.com Similarly, they can enhance the radiosensitivity of cancer cells. aacrjournals.orgnih.govnih.gov Ongoing and future clinical trials will continue to evaluate the efficacy of these combinations in various cancer types. A study on esophageal squamous cell carcinoma (ESCC) showed that combining the this compound prexasertib (B560075) with trifluridine/tipiracil (FTD/TPI) resulted in significant antitumor effects. aacrjournals.orgnih.gov
Advanced Preclinical Models for Response Prediction
To better predict which patients will respond to this compound therapy, more sophisticated preclinical models are needed. These models should more accurately recapitulate the complexity of human tumors:
Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is directly implanted into immunocompromised mice, are becoming increasingly important. mdpi.comaacrjournals.org They have been used to demonstrate the synergistic antitumor effect of combining the this compound GDC-0575 with gemcitabine in soft tissue sarcoma models. mdpi.com These models can help identify predictive biomarkers and test novel drug combinations in a setting that more closely mirrors the patient's tumor.
Genetically Engineered Mouse Models (GEMMs): GEMMs that mimic the genetic alterations found in human cancers provide a powerful tool to study the in vivo effects of CHK1 inhibitors. These models can be used to investigate the role of specific mutations, such as those in TP53 or BRCA, in determining sensitivity to CHK1 inhibition.
Three-Dimensional (3D) Organoid Cultures: 3D organoid cultures derived from patient tumors offer a high-throughput platform for drug screening and biomarker discovery. These models better represent the cell-cell interactions and microenvironment of a tumor compared to traditional 2D cell cultures.
Development of Robust Predictive Biomarker Assays
A critical challenge in the clinical development of CHK1 inhibitors is the identification of patients who are most likely to benefit from these therapies. Future research will focus on developing and validating robust predictive biomarker assays:
Genomic Biomarkers: Mutations in genes involved in the DNA damage response, such as TP53 and BRCA1/2, are promising predictive biomarkers. mdpi.comnih.gov Tumors with these mutations often rely heavily on the CHK1 pathway for survival. nih.gov High-throughput sequencing of tumor DNA can identify these mutations and guide patient selection.
Transcriptomic and Proteomic Biomarkers: Gene expression signatures related to replication stress may also predict sensitivity to CHK1 inhibitors. medrxiv.org For example, overexpression of Bloom syndrome RecQ helicase (BLM) and cyclin E1 (CCNE1) has been associated with a durable benefit from the this compound prexasertib in patients with BRCA-mutant ovarian cancer. medrxiv.orgnih.gov Furthermore, pharmacodynamic biomarkers, such as the phosphorylation of CHK1 at serine 296 (pS296), can be used to confirm target engagement and optimize dosing. oncotarget.com An ELISA for measuring pS296 in tumor tissue has been developed for this purpose. oncotarget.com
Functional Biomarkers: Assays that measure the functional status of the DNA damage response, such as the formation of γH2AX foci (a marker of DNA double-strand breaks), can provide a real-time assessment of drug activity. oncotarget.comresearchgate.net Increased levels of γH2AX are a universal pharmacodynamic biomarker for DDR inhibitors. nih.gov
Q & A
Basic Research Questions
Q. How can researchers evaluate the role of CHK1 in the DNA damage response (DDR) pathway using inhibitors?
- Methodology : Use kinase activity assays (e.g., radiometric or fluorescence-based) to measure CHK1 phosphorylation (e.g., Ser345) in response to DNA-damaging agents like γ-irradiation or hydroxyurea . Combine with siRNA knockdown of CHK1 to confirm specificity. Monitor downstream markers such as γH2AX (DNA damage) and CDC25A degradation (cell cycle arrest) .
- Experimental Design : Treat cancer cell lines (e.g., U2OS osteosarcoma) with selective CHK1 inhibitors (e.g., CCT244747 or LY2603618) and assess checkpoint abrogation via flow cytometry for mitotic entry (pH3-Ser10 staining) .
Q. What biomarkers predict sensitivity to CHK1 inhibitors in non-small cell lung cancer (NSCLC)?
- Key Biomarkers : Total CHK1 protein levels (via Western blot or IHC) correlate with sensitivity to MK-8776 in p53-mutant NSCLC . Validate using patient-derived xenografts (PDXs) and clinical biopsies.
- Data Interpretation : High CHK1 expression (>70% by IHC) in p53-mutant tumors predicts poor prognosis and chemosensitization potential. Use RNA-seq to exclude tumors with compensatory ATR/CHK2 upregulation .
Q. How to design in vitro experiments testing CHK1 inhibitors in combination with DNA-damaging chemotherapies?
- Protocol : Pre-treat cells (e.g., glioblastoma or breast cancer lines) with gemcitabine or pemetrexed for 24 hours, followed by CHK1 inhibitor (e.g., GDC-0575 analog) . Quantify synergy using the Chou-Talalay combination index.
- Endpoints : Measure replication stress (EdU incorporation), apoptosis (BAX/BAK activation), and mitotic catastrophe (abnormal spindle morphology) .
Advanced Research Questions
Q. How do CHK1 inhibitors induce resistance, and what strategies overcome it?
- Resistance Mechanisms : Acquired resistance in U2OS cells involves CHK1 protein downregulation and USP1-dependent AKT/ERK pathway activation . Validate using proteomics and CRISPR screens.
- Combinatorial Therapy : Co-administer CHK1 inhibitors (e.g., Prexasertib) with PI3K/AKT inhibitors (e.g., MK-2206) to block compensatory survival pathways .
Q. What structural features distinguish ATP-competitive vs. allosteric CHK1 inhibitors?
- Allosteric Inhibitors : Compounds like those in bind a hydrophobic pocket in the CHK1 C-terminal domain, confirmed via X-ray crystallography (PDB: 3PAV). Test selectivity using kinase profiling panels (e.g., against CHK2 and CDK1).
- ATP-Competitive Inhibitors : LY2606368 lacks CHK1/CHK2 selectivity due to pyrazine motif interactions . Use kinetic assays (Km/Vmax shifts) to classify inhibition mode .
Q. How to resolve contradictory data on CHK1 phosphorylation targets (e.g., PME-1 vs. PP2A)?
- Approach : Use phospho-specific antibodies (e.g., PME-1-Ser15) and Phos-tag SDS-PAGE to detect site-specific phosphorylation . Validate with in vitro kinase assays using purified CHK1 and substrates.
- Limitations : Mass spectrometry may miss low-abundance phosphosites, while Phos-tag gels aggregate non-target phosphorylations .
Q. What role does CHK1 play in non-cancer contexts (e.g., neurodegenerative disease)?
- Case Study : In Alzheimer’s models, CHK1 inhibition (SB218078) reduces Aβ-induced astrogliosis via CIP2A/PP2A/STAT3 signaling . Use primary astrocytes and live-cell imaging to track GFAP expression and STAT3 nuclear translocation .
Methodological Considerations
- In Vivo Validation : For glioblastoma, administer CHK1 inhibitors (e.g., V158411) intracranially in orthotopic mouse models and monitor DNA damage (γH2AX) via immunohistochemistry .
- Off-Target Effects : Screen for unintended kinase inhibition (e.g., CDK1 or WEE1) using thermal shift assays or ATP-site competition studies .
- Clinical Correlation : In ovarian cancer, profile innate immune markers (e.g., PD-L1) in prexasertib-treated BRCAwt tumors to identify responders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
